Mesoporphyrin dimethyl ester
Description
Properties
IUPAC Name |
methyl 3-[8,13-diethyl-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O4/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27/h15-18,37-38H,9-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKDGYMHYLBWTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)OC)CCC(=O)OC)C)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263-63-4 | |
| Record name | Mesoporphyrin dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesoporphyrin ix dimethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16668 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, 2,18-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.664 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Mesoporphyrin Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Mesoporphyrin IX dimethyl ester, a key porphyrin derivative utilized in various research applications, including catalysis and as a photosensitizer.[1] The information herein is curated to support experimental design and interpretation, with a focus on quantitative data, detailed experimental methodologies, and logical workflows.
Core Physical and Chemical Properties
Mesoporphyrin IX dimethyl ester is a synthetic, solid organic compound.[2] Its fundamental properties are crucial for its application in experimental settings, dictating solubility, stability, and spectroscopic behavior. Proper storage is recommended at -20°C to ensure its stability.[3]
Quantitative Data Summary
The key physical properties of Mesoporphyrin IX dimethyl ester are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂N₄O₄ | [2][3] |
| Molecular Weight | 594.74 g/mol | [2][3][4] |
| Appearance | Solid | [2][3] |
| Melting Point | 214-215 °C | [2][3] |
| Boiling Point | Not applicable (decomposes) | N/A |
| Solubility | Soluble in DMSO, THF, acetone, chloroform, diethyl ether, ethyl acetate, and methanol.[5] Sparingly soluble in aqueous buffers.[6] | [5][6] |
| Storage Temperature | -20°C | [3] |
| CAS Number | 1263-63-4 | [2][3] |
Spectroscopic Properties
The characteristic intense color of porphyrins is due to their highly conjugated π-electron systems, which results in strong absorption in the visible and near-ultraviolet regions of the electromagnetic spectrum.[7][8] These properties are fundamental for their use in photodynamic therapy and as molecular probes.
UV-Visible Absorption
Porphyrin UV-Vis spectra are distinguished by an extremely intense absorption band near 400 nm, known as the Soret band (or B band), and several weaker bands in the 500-750 nm range, called Q bands.[7] For Mesoporphyrin IX dimethyl ester, the Soret band maximum (λmax) is observed at approximately 400 nm.[2] The precise position and intensity of these bands are sensitive to the solvent, pH, and aggregation state of the porphyrin molecules.[7][9]
Fluorescence Emission
Upon excitation with light of an appropriate wavelength, porphyrins exhibit fluorescence. This emission is characterized by distinct peaks at longer wavelengths than the absorption bands. For the related N-methyl Mesoporphyrin IX, excitation at 399 nm results in an emission maximum at 610 nm.[6] The fluorescence quantum yield and lifetime are crucial parameters for applications in fluorescence imaging and sensing.[10]
Experimental Protocols
The following sections detail standardized methodologies for determining the key physical properties of Mesoporphyrin dimethyl ester.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[11]
Methodology:
-
Sample Preparation: A small amount of dry, finely powdered this compound is packed into a glass capillary tube to a height of 2-3 mm.[12] The sample must be well-packed to ensure uniform heating.[12]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.[11]
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[12]
-
Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has completely liquefied.[11]
-
Verification: For unknown samples, a rapid initial heating can determine an approximate melting point, followed by a more careful, slow determination with a fresh sample.[12]
References
- 1. MESOPORPHYRIN IX DIMETHYL ESTER | 1263-63-4 [chemicalbook.com]
- 2. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. secjhuapl.edu [secjhuapl.edu]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Spectroscopy of Porphyrins and Phthalocyanines: Some Insights into Supramolecular Self-Assembly, Microencapsulation, and Imaging Microscopy [mdpi.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Chemical Structure and Formula of Mesoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, formula, and key physicochemical properties of Mesoporphyrin IX dimethyl ester, a significant porphyrin derivative utilized in various scientific research fields.
Chemical Identity and Formula
Mesoporphyrin IX dimethyl ester is a naturally derived porphyrin.[1] It is structurally characterized by a porphine (B87208) core, which is a large heterocyclic aromatic ring consisting of four pyrrole (B145914) subunits linked on opposite sides by four methine bridges. The chemical formula for Mesoporphyrin IX dimethyl ester is C36H42N4O4 .[1][2][3]
A summary of its key identifiers is presented in the table below:
| Identifier | Value | Reference |
| Chemical Formula | C36H42N4O4 | [1][2][3] |
| Molecular Weight | 594.74 g/mol | [1][2][3] |
| CAS Number | 1263-63-4 | [1][2][3] |
| IUPAC Name | Dimethyl 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionate | [2][3] |
| EC Number | 215-030-1 | [2] |
| MDL Number | MFCD00010036 | [2] |
Chemical Structure
The structure of Mesoporphyrin IX dimethyl ester is defined by its central porphyrin ring and the specific arrangement of its side chains. The "IX" designation refers to the specific isomer of mesoporphyrin. The peripheral substituents on the porphyrin core are two ethyl groups, four methyl groups, and two methyl propionate (B1217596) groups.
The logical relationship between the core components of the Mesoporphyrin IX dimethyl ester molecule is illustrated in the diagram below.
Physicochemical Properties
A summary of the key physicochemical properties of Mesoporphyrin IX dimethyl ester is provided in the table below. This data is crucial for its application in experimental settings.
| Property | Value | Reference |
| Physical Form | Solid | [2] |
| Melting Point | 214-215 °C | [2] |
| UV-Vis Absorption (λmax) | 400 nm | [2] |
| Storage | Store at room temperature, protect from light | [1] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the synthesis of Mesoporphyrin IX dimethyl ester are proprietary to manufacturers, general procedures can be inferred from the chemical literature on porphyrin synthesis. A generalized workflow for the characterization of a synthesized or purchased batch of Mesoporphyrin IX dimethyl ester is outlined below.
Note on Experimental Procedures:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is typically used with a gradient of acetonitrile (B52724) and water (often with a small amount of an acid like trifluoroacetic acid) to assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl3). The 1H NMR spectrum will show characteristic shifts for the pyrrolic protons, methine bridge protons, and the protons of the various side chains.
-
UV-Vis Spectroscopy: The sample is dissolved in a solvent like dichloromethane (B109758) or chloroform. The spectrum should exhibit a strong Soret band around 400 nm and weaker Q-bands at higher wavelengths, which is characteristic of porphyrins.
Applications in Research
Mesoporphyrin IX dimethyl ester serves as a valuable synthetic intermediate.[1] It is a useful reagent for metalation and hydrogenation reactions.[3] It is also used as a chelating ligand in ruthenium catalysts for carbene insertion at the N-H bond of aniline (B41778) derivatives and for the cyclopropanation of vinyl anisole (B1667542) and related alkenes.[4] Its structural and electronic properties make it a subject of interest in the development of photosensitizers for photodynamic therapy and as a component in the design of molecular electronic devices.
References
Mesoporphyrin Dimethyl Ester: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Mesoporphyrin IX dimethyl ester, a key porphyrin derivative with significant applications in biomedical research and development. This document details its fundamental physicochemical properties, provides established experimental protocols for its synthesis and modification, and explores its mechanistic role in photodynamic therapy (PDT). The information is tailored for researchers, scientists, and drug development professionals, with a focus on practical application and theoretical understanding. All quantitative data is presented in structured tables for clarity, and key cellular pathways are visualized using diagrams to facilitate comprehension.
Introduction
Mesoporphyrin IX dimethyl ester is a derivative of mesoporphyrin IX, a naturally occurring porphyrin found in heme biosynthesis. The esterification of the two propionic acid side chains enhances its solubility in organic solvents, making it a versatile intermediate for the synthesis of more complex porphyrin-based photosensitizers and metalloporphyrins. Its stable macrocyclic structure and photophysical properties make it a subject of interest for applications in photodynamic therapy, catalysis, and materials science.
Physicochemical Properties
The fundamental properties of Mesoporphyrin IX dimethyl ester are summarized below.
| Property | Value | Reference |
| CAS Number | 1263-63-4 | [1][2][3] |
| Molecular Weight | 594.74 g/mol | [1][2][3] |
| Molecular Formula | C₃₆H₄₂N₄O₄ | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point | 214-215 °C | [2] |
| λmax | 400 nm |
Experimental Protocols
Synthesis of Mesoporphyrin IX Dimethyl Ester from Hematoporphyrin IX
This protocol describes the conversion of Hematoporphyrin IX to Mesoporphyrin IX, followed by esterification.
Materials:
-
Hematoporphyrin IX
-
Formic acid (98-100%)
-
Palladium on carbon (Pd/C, 10%)
-
Sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reduction of Hematoporphyrin IX:
-
Dissolve Hematoporphyrin IX in formic acid.
-
Add Pd/C catalyst to the solution.
-
Stir the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or UV-Vis spectroscopy).
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the formic acid under reduced pressure to obtain crude Mesoporphyrin IX.
-
-
Esterification of Mesoporphyrin IX:
-
Dissolve the crude Mesoporphyrin IX in a mixture of methanol and dichloromethane.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the reaction mixture by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude Mesoporphyrin IX dimethyl ester by column chromatography on silica gel.
-
Metalation of Mesoporphyrin IX Dimethyl Ester
This protocol provides a general method for inserting a metal ion into the porphyrin core.
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Metal salt (e.g., zinc acetate, ferrous chloride)
-
Solvent (e.g., dichloromethane, dimethylformamide)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester in the chosen solvent.
-
Add an excess of the metal salt to the solution.
-
If required, add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by UV-Vis spectroscopy (a shift in the Soret and Q bands indicates metal insertion).
-
Once the reaction is complete, cool the mixture and wash with water to remove excess metal salts.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the resulting metalloporphyrin by recrystallization or column chromatography.
Role in Photodynamic Therapy (PDT)
Mesoporphyrin dimethyl ester, like other porphyrin derivatives, can act as a photosensitizer in PDT. Upon activation by light of a specific wavelength, it transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These ROS are highly cytotoxic and can induce cell death through apoptosis and necrosis.
Apoptosis Induction
PDT-mediated apoptosis is a complex process involving multiple signaling pathways. One of the key pathways implicated in porphyrin-based PDT is the PI3K/AKT/mTOR pathway. ROS generated during PDT can inhibit the activity of PI3K, leading to a downstream cascade that promotes apoptosis.
Necrosis Induction
At higher doses of photosensitizer or light, or depending on the subcellular localization of the photosensitizer, PDT can induce necrosis. This form of cell death is often characterized by the loss of plasma membrane integrity and the release of cellular contents, leading to inflammation. The direct damage to cellular membranes by ROS is a primary driver of necrosis in PDT.
Spectroscopic Data
The following table summarizes typical spectroscopic data for Mesoporphyrin IX dimethyl ester.
| Spectroscopy | Solvent | Peaks |
| UV-Vis | Dichloromethane | Soret band: ~400 nm. Q-bands: ~500, 534, 568, 622 nm |
| FT-IR | KBr Pellet | ~3315 (N-H), ~1735 (C=O, ester), ~1600-1400 (C=C, C=N) cm⁻¹ |
| ¹H NMR | CDCl₃ | ~10.0 (meso-H), ~4.0 (CH₂CH₃), ~3.6 (CH₂CH₂CO₂Me), ~3.5 (CH₃), ~1.8 (CH₂CH₃) ppm |
Conclusion
Mesoporphyrin IX dimethyl ester is a valuable and versatile porphyrin derivative with well-characterized physicochemical properties. The experimental protocols provided herein offer a foundation for its synthesis and modification for various research applications. Its role as a photosensitizer in PDT, particularly through the induction of apoptosis via pathways such as PI3K/AKT/mTOR, and necrosis, highlights its potential in the development of novel cancer therapies. Further research into its specific cellular targets and the optimization of its photodynamic efficacy will continue to be of great interest to the scientific community.
References
The Core of Color and Life: A Technical Guide to Porphyrin Chemistry
For Researchers, Scientists, and Drug Development Professionals
Porphyrins and their metal complexes are fundamental to life, playing critical roles in processes ranging from oxygen transport (heme) to photosynthesis (chlorophyll).[1][2] Their unique chemical properties, including intense coloration, fluorescence, and catalytic activity, have made them a focal point of research in medicine, materials science, and beyond.[3][4][5] This technical guide delves into the fundamental principles of porphyrin chemistry, providing a comprehensive overview of their structure, synthesis, electronic properties, and coordination chemistry.
The Porphyrin Macrocycle: Structure and Aromaticity
Porphyrins are a class of heterocyclic macrocycles composed of four modified pyrrole (B145914) subunits linked at their α-carbon atoms by methine bridges.[1][6] The parent compound of this family is porphine, a molecule of theoretical interest.[1] Substituted porphines are collectively known as porphyrins.[1]
The porphyrin ring is a highly conjugated system containing 26 π-electrons in total.[1][7] This extensive conjugation gives rise to its most notable properties. According to Hückel's rule, with a continuous cycle of 18 π-electrons, the porphyrin macrocycle is aromatic, which accounts for its significant stability.[7][8] This aromaticity is the origin of their intense absorption in the visible region of the electromagnetic spectrum, making them vividly colored compounds.[7][9] The name "porphyrin" itself is derived from the Greek word for purple.[1][7]
While often depicted as planar, the porphyrin macrocycle can adopt nonplanar conformations, such as ruffled, saddled, or domed structures.[1][8] These distortions can be induced by peripheral substituents, the central metal ion, or interactions with the surrounding environment.[1] Such structural deviations can significantly influence the porphyrin's chemical and physical properties.[1]
Electronic Properties and Spectroscopy
The electronic spectrum of a porphyrin is its most characteristic feature, dominated by intense π-π* transitions.[1] These spectra are typically characterized by a very strong absorption band in the near-ultraviolet region, known as the Soret band (or B band), and several weaker bands in the visible region, called Q-bands .[10][11][12]
The Soret band arises from a transition to the second excited singlet state (S0 → S2), while the Q-bands correspond to the transition to the first excited singlet state (S0 → S1). In free-base porphyrins (those without a central metal ion), the lower symmetry (D2h) results in four distinct Q-bands.[12] Upon metalation, the symmetry increases to D4h, leading to a simplification of the Q-band region, often presenting as two bands.[12]
The positions and intensities of these bands are sensitive to the nature of the peripheral substituents, the central metal ion, and the solvent. This sensitivity makes UV-Vis spectroscopy a powerful tool for studying the chemistry of porphyrins.
Below is a logical diagram illustrating the origin of the characteristic UV-Vis absorption bands in porphyrins based on Gouterman's four-orbital model.
Caption: Gouterman's four-orbital model explaining porphyrin electronic transitions.
Quantitative Spectroscopic Data
The following tables summarize key spectroscopic data for common porphyrins and their metal complexes.
Table 1: UV-Vis Absorption Data for Selected Porphyrins in Toluene
| Compound | Soret Band λmax (nm) | Molar Extinction Coefficient (ε) at Soret Band (M-1cm-1) | Q-Band λmax (nm) | Reference(s) |
| H2TPP | 419 | 443,000 | 515, 550, 593, 649 | [3][8] |
| ZnTPP | 423 | - | 550, 590 | [13] |
| CuTPP | - | - | - | [13] |
| Protoporphyrin IX (in EtOH) | 408 | - | 505, 541, 576, 631 | [11] |
H2TPP: meso-Tetraphenylporphyrin; ZnTPP: Zinc(II) meso-Tetraphenylporphyrin; CuTPP: Copper(II) meso-Tetraphenylporphyrin.
Table 2: Fluorescence Data for Selected Porphyrins in Toluene
| Compound | Fluorescence Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference(s) |
| H2TPP | 652, 717 | 0.11 | [3][8][13] |
| ZnTPP | 595, 648 | 0.03 | [13] |
| MgTPP | - | 0.13 | [5] |
MgTPP: Magnesium(II) meso-Tetraphenylporphyrin.
Synthesis of Porphyrins
The synthesis of porphyrins has been a subject of extensive research, leading to several established methods. Common strategies involve the condensation of pyrroles or their precursors with aldehydes.
Common Synthetic Methodologies
-
Rothemund Reaction: This early method involves the reaction of pyrrole with an aldehyde in a sealed tube at high temperatures.[14]
-
Adler-Longo Method: A significant improvement, this one-pot synthesis involves refluxing pyrrole and an aldehyde in propionic acid open to the atmosphere.[15] It is a convenient method for producing gram-scale quantities of meso-substituted porphyrins.[16]
-
Lindsey Synthesis: This two-step, one-flask method provides higher yields and is performed under milder conditions. It involves the acid-catalyzed condensation of a pyrrole and an aldehyde at room temperature, followed by oxidation of the resulting porphyrinogen (B1241876) intermediate.
The following diagram illustrates a generalized workflow for the synthesis of meso-tetraarylporphyrins.
Caption: Generalized workflow for the synthesis of meso-tetraarylporphyrins.
Experimental Protocol: Synthesis of meso-Tetraphenylporphyrin (H2TPP) via the Adler-Longo Method
This protocol is adapted from the procedure described by Adler et al.[10]
Materials:
-
Propionic acid
-
Pyrrole (freshly distilled)
-
Hot water
Procedure:
-
In a fume hood, bring 3 liters of reagent-grade propionic acid to a reflux in a suitable round-bottom flask equipped with a reflux condenser.
-
Add 56 mL (0.8 mole) of freshly distilled pyrrole and 80 mL (0.8 mole) of reagent-grade benzaldehyde to the refluxing propionic acid.[6]
-
Continue refluxing the mixture for 30 minutes. The solution will turn dark and opaque.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting purple crystals by filtration.
-
Wash the filter cake thoroughly with methanol to remove residual propionic acid and unreacted starting materials.
-
Wash the crystals with hot water.
-
Air-dry the purple crystals, followed by drying in vacuo to yield meso-tetraphenylporphyrin. The typical yield is around 20%.[6]
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or alumina, or by recrystallization from a solvent mixture such as chloroform (B151607)/methanol.
Coordination Chemistry: The Heart of the Macrocycle
The central cavity of a free-base porphyrin contains two protons that can be displaced by a metal ion, a process known as metalation.[1] Porphyrins can form stable complexes with a vast array of metal ions from across the periodic table.[1] The general equation for metalation is:
H2P + [MLn]2+ → M(P)Ln-4 + 4L + 2H+[1]
Where H2P is the free-base porphyrin, M is the metal ion, and L is a ligand.
The inserted metal ion is typically coordinated to the four nitrogen atoms of the pyrrole rings in a square planar geometry.[1] Depending on the metal's oxidation state and coordination preferences, it may also bind one or two axial ligands perpendicular to the porphyrin plane.[13]
The nature of the central metal has a profound effect on the porphyrin's properties, including its electronic spectrum, redox potentials, and catalytic activity. For instance, iron-containing porphyrins (hemes) are redox-active and crucial for electron transfer processes, while zinc and magnesium porphyrins are highly fluorescent.
The following diagram illustrates the general process of porphyrin metalation.
Caption: The general process of porphyrin metalation.
Experimental Protocol: Metalation of H2TPP with Zinc(II)
This protocol is a representative procedure for the insertion of zinc into a porphyrin macrocycle.
Materials:
-
meso-Tetraphenylporphyrin (H2TPP)
-
Zinc(II) chloride (ZnCl2) or Zinc(II) acetate (B1210297) [Zn(OAc)2]
-
N,N-Dimethylformamide (DMF) or Chloroform/Methanol mixture
Procedure:
-
Dissolve 100 mg of H2TPP in 50 mL of DMF in a round-bottom flask.
-
Add a 5- to 10-fold molar excess of zinc chloride to the solution.
-
Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy. The four Q-bands of the free-base porphyrin will be replaced by two Q-bands of the zinc porphyrin. A color change from purple to a more reddish-purple is also indicative of metalation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 200 mL of distilled water.
-
The metalloporphyrin will precipitate out of the aqueous solution.
-
Collect the solid by filtration and wash it thoroughly with water.
-
Dry the resulting solid in an oven or in vacuo.
Purification: If necessary, the zinc(II) meso-tetraphenylporphyrin (ZnTPP) can be purified by column chromatography on silica gel using a solvent such as chloroform as the eluent.
Applications in Research and Drug Development
The versatile properties of porphyrins have led to their application in numerous fields.
-
Photodynamic Therapy (PDT): Porphyrins and their derivatives are used as photosensitizers in PDT for cancer treatment.[3][5] When activated by light of a specific wavelength, these molecules can generate reactive oxygen species that are toxic to cancer cells.[3]
-
Catalysis: Metalloporphyrins are effective catalysts for a variety of oxidation reactions, mimicking the function of cytochrome P450 enzymes.[5]
-
Sensors: The changes in the electronic spectra of porphyrins upon binding to specific analytes, such as metal ions or small molecules, make them excellent candidates for chemical sensors.[5]
-
Molecular Electronics: The rigid, planar structure and π-conjugated system of porphyrins make them attractive components for molecular wires and other electronic devices.[1]
-
Drug Delivery: Porphyrin-based nanostructures are being explored as carriers for targeted drug delivery.[3]
Conclusion
Porphyrin chemistry is a rich and expanding field with deep connections to biology and materials science. The fundamental principles of their structure, electronic properties, and coordination chemistry provide a foundation for the rational design of new porphyrin-based systems with tailored functions. From mimicking natural processes to enabling novel technologies, the study of these fascinating macrocycles continues to offer exciting opportunities for researchers, scientists, and drug development professionals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PhotochemCAD | H2TPP [photochemcad.com]
- 4. Porphyrin as a versatile visible-light-activatable organic/metal hybrid photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
- 8. Tetraphenylporphyrin - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 11. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. estudogeral.uc.pt [estudogeral.uc.pt]
- 14. "SYNTHESIS OF METALLO-MESO-TETRAPHENYLPORPHYRIN DERIVATIVE USING ZINC (" by Cole Smith*, Nicole Snyder* et al. [digitalcommons.gaacademy.org]
- 15. Optical absorption of tetraphenylporphyrin thin films in UV-vis-NIR region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Discovery and Enduring Legacy of Mesoporphyrins: A Technical Guide
An in-depth exploration of the discovery, history, and scientific applications of mesoporphyrins for researchers, scientists, and drug development professionals.
Mesoporphyrins, a class of tetrapyrrole pigments, represent a cornerstone in the history of biochemistry and photomedicine. As derivatives of protoporphyrin IX, the vital precursor to heme and chlorophyll (B73375), mesoporphyrins have played a crucial role in elucidating the structure of these essential biomolecules.[1] Beyond their historical significance, mesoporphyrins and their synthetic analogues continue to be at the forefront of therapeutic innovation, particularly in photodynamic therapy (PDT) and as specialized enzyme inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of mesoporphyrins.
A Legacy of Discovery: From Blood Pigments to Synthetic Triumphs
The journey to understanding mesoporphyrins is intrinsically linked to the broader history of porphyrin chemistry, which began in the 19th century with the study of pigments derived from blood. The term "porphyrin" itself, derived from the Greek word for purple, was coined in 1841.[2] Early investigations by researchers like Hoppe-Seyler in 1871, who crystallized hematin (B1673048) and described its spectrum, laid the groundwork for the field.[2]
A pivotal moment in the specific history of mesoporphyrins occurred in 1903, when Zaleski first prepared mesoporphyrin.[3] However, it was the monumental work of the German chemist Hans Fischer in the early 20th century that truly unraveled the structure and synthesis of porphyrins. Fischer's systematic degradation and synthesis of a multitude of porphyrin isomers, including twelve of the fifteen possible mesoporphyrin isomers, were instrumental in determining the structure of hemin (B1673052), the chloride salt of heme.[4][5] His groundbreaking synthesis of hemin in 1929, which involved the conversion of protoporphyrin to mesoporphyrin as a key step, earned him the Nobel Prize in Chemistry in 1930.[4] Fischer's work not only confirmed the structure of these vital molecules but also provided the synthetic methodologies that would enable future research and applications.
dot
Caption: A timeline of key discoveries in the history of mesoporphyrins.
Physicochemical Properties of Mesoporphyrin IX
Mesoporphyrin IX is characterized by its tetrapyrrole macrocycle, which gives rise to its distinct spectroscopic and chemical properties. The reduction of the vinyl groups of protoporphyrin IX to ethyl groups in mesoporphyrin IX alters its electronic structure and, consequently, its absorption and emission spectra.
| Property | Value |
| Molecular Formula | C₃₄H₃₈N₄O₄ |
| Molar Mass | 566.7 g/mol |
| Appearance | Deeply colored solid |
| Solubility | Insoluble in water |
| UV-Vis Absorption Maxima (in Acetonitrile-Water) | ~398 nm (Soret band) |
Data sourced from PubChem and other physicochemical databases.[6][7]
Experimental Protocols: The Synthesis of Mesoporphyrin IX
The synthesis of mesoporphyrin IX, a critical step in Fischer's synthesis of hemin, is a foundational protocol in porphyrin chemistry. The following is a generalized procedure based on classical methods.
Reduction of Hemin to Mesoporphyrin IX
This protocol outlines the conversion of hemin (the iron-containing protoporphyrin IX chloride) to mesoporphyrin IX.
Materials:
-
Hemin
-
Formic acid
-
Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Inert solvent (e.g., methyl tert-butyl ether)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve hemin in formic acid in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon to the solution.
-
Hydrogenation: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas. Maintain a positive pressure of hydrogen and stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy, observing the disappearance of the vinyl group signals and the appearance of the ethyl group signals.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Solvent Removal: Remove the formic acid and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude mesoporphyrin IX can be further purified by crystallization or column chromatography.
dot
Caption: A workflow for the synthesis of Mesoporphyrin IX from Hemin.
Modern Applications: From Therapeutics to Biomarkers
While historically significant, mesoporphyrins and their derivatives have found a new lease on life in modern medicine and research.
Photodynamic Therapy (PDT)
Porphyrins are excellent photosensitizers due to their strong absorption in the visible region of the electromagnetic spectrum.[8] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors.[8] Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet state, which can then transition to a longer-lived triplet state.[8] This triplet state can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which induce cell death through apoptosis or necrosis.[8][9] Mesoporphyrin derivatives are being actively investigated as next-generation photosensitizers for PDT.
dot
Caption: Signaling pathway of mesoporphyrin-mediated photodynamic therapy.
Enzyme Inhibition and Other Therapeutic Uses
Metalloporphyrins, where a metal ion is chelated in the porphyrin core, have shown significant therapeutic potential. A prime example is tin-mesoporphyrin (SnMP) , a potent inhibitor of heme oxygenase, the enzyme responsible for the degradation of heme to biliverdin (B22007) and subsequently bilirubin.[10] SnMP is used in the treatment of neonatal hyperbilirubinemia (jaundice).
Another important derivative is N-methyl mesoporphyrin IX (NMMP) , which acts as a specific inhibitor of ferrochelatase, the enzyme that inserts iron into protoporphyrin IX to form heme. This inhibitory action has been utilized in research to study the heme biosynthetic pathway.
Biomarkers in Cancer Research
Recent studies have shown that porphyrins can accumulate in the tumor microenvironment. This accumulation is being explored as a potential biomarker for cancer diagnosis and prognosis. The inherent fluorescence of porphyrins also allows for their use in photodynamic diagnosis (PDD), where they can be used to visualize tumors during surgery.[11]
Conclusion
From their foundational role in the elucidation of the structure of heme and chlorophyll to their current applications in cutting-edge medical therapies, mesoporphyrins have had a profound and lasting impact on science. The pioneering work of early chemists laid the groundwork for the development of life-saving treatments and diagnostic tools. As research continues to uncover the vast potential of these versatile molecules, the legacy of mesoporphyrins is set to continue for the foreseeable future, offering new hope for the treatment of a wide range of diseases.
References
- 1. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 2. History of Porphyria - American Porphyria Foundation [porphyriafoundation.org]
- 3. physicalrules.com [physicalrules.com]
- 4. nobelprize.org [nobelprize.org]
- 5. encyclopedia.com [encyclopedia.com]
- 6. Mesoporphyrin IX | C34H38N4O4 | CID 72422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 10. Heme - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Synthesis of Mesoporphyrin IX Dimethyl Ester from Hemin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of mesoporphyrin IX dimethyl ester from hemin (B1673052). The process involves a three-step chemical transformation: the catalytic hydrogenation of hemin to mesohemin, followed by the esterification of the propionic acid side chains to form mesohemin IX dimethyl ester, and finally, the removal of the central iron atom (demetallation) to yield the target compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Overview of the Synthetic Pathway
The conversion of hemin (protohemin IX chloride) to mesoporphyrin IX dimethyl ester is a well-established procedure in porphyrin chemistry. The pathway involves the selective reduction of the two vinyl groups on the protoporphyrin IX macrocycle to ethyl groups, transforming it into the mesoporphyrin IX scaffold. Subsequent esterification and demetallation steps yield the final product. Mesoporphyrin IX dimethyl ester is a valuable intermediate and reagent in various chemical applications, including its use as a chelating ligand and in metalation and hydrogenation reactions.[1][2]
Experimental Protocols
The following protocols are synthesized from established methodologies.
Step 1: Catalytic Hydrogenation of Hemin to Mesohemin
This procedure reduces the vinyl side chains of hemin to ethyl groups.
Materials:
-
Protohemin chloride (bovine)
-
Potassium hydroxide (B78521) (KOH)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst)
-
Hydrogen (H₂) gas
-
1 M Acetic acid
-
Deionized water
Protocol:
-
Prepare a 0.02 M KOH solution. Dissolve 2.0 g of protohemin chloride in 750 mL of the 0.02 M KOH solution in a 1 L filtering flask equipped with a magnetic stirrer.
-
Add 1.0 g of Platinum(IV) oxide catalyst to the solution.
-
Evacuate the flask for several minutes using a water aspirator to remove air.
-
Introduce hydrogen gas at one atmosphere of pressure. The reaction mixture is stirred at room temperature.
-
The hydrogenation is typically complete within 20 hours. The progress can be monitored by observing a color change in the solution, which may develop a purple tinge.
-
Upon completion, the flask is sealed and can be stored overnight in a refrigerator to allow the catalyst to settle.
-
Separate the bulk of the catalyst by decanting the solution. Remove the remaining catalyst by centrifugation (e.g., 5000 RPM).
-
Precipitate the mesohemin product by adding 1 M acetic acid to the solution until precipitation is complete.
-
Collect the thick precipitate by centrifugation, wash it with water, and dry it thoroughly. If using vacuum drying, the wet product should be frozen first to prevent spattering.
Step 2: Esterification of Mesohemin to Mesohemin IX Dimethyl Ester
This step converts the two propionic acid side chains into methyl esters.
Materials:
-
Dried mesohemin from Step 1
-
Methanol (MeOH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (B151607) (CHCl₃)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Deionized water
Protocol:
-
Prepare a 5% (w/v) solution of sulfuric acid in methanol.
-
Dissolve the dried mesohemin solid in 500 mL of the 5% H₂SO₄/MeOH solution.
-
Allow the esterification reaction to proceed at room temperature for 24 hours.
-
After 24 hours, transfer the solution to a separatory funnel and add 150 mL of chloroform.
-
Add deionized water to the separatory funnel until the organic and aqueous layers separate.
-
Perform two additional extractions of the aqueous layer with smaller volumes of chloroform to ensure complete transfer of the product into the organic phase.
-
Combine the chloroform extracts and wash them sequentially with deionized water and then with a 2 M sodium carbonate solution.
-
The resulting chloroform solution contains mesohemin IX dimethyl ester.
Step 3: Demetallation of Mesohemin IX Dimethyl Ester
This final step removes the central iron atom to yield the free-base mesoporphyrin IX dimethyl ester. This protocol is based on standard methods for iron removal from porphyrins.
Materials:
-
Mesohemin IX dimethyl ester in chloroform solution from Step 2
-
Ferrous sulfate (B86663) (FeSO₄)
-
Concentrated hydrochloric acid (HCl)
-
Sodium acetate (B1210297) or sodium bicarbonate for neutralization
-
Deionized water
Protocol:
-
Prepare a saturated solution of ferrous sulfate in concentrated hydrochloric acid.
-
Evaporate the chloroform from the mesohemin IX dimethyl ester solution obtained in Step 2 to obtain the solid product.
-
Dissolve the solid mesohemin IX dimethyl ester in a minimal amount of pyridine (B92270) and then add glacial acetic acid.
-
Add the ferrous sulfate/HCl solution to the porphyrin solution and stir at room temperature. The reaction progress can be monitored by UV-Vis spectroscopy, observing the shift from the hemin-like spectrum to the free-base porphyrin spectrum.
-
Once the reaction is complete, carefully pour the acidic mixture into a larger volume of ice-cold deionized water.
-
Extract the free-base mesoporphyrin IX dimethyl ester into chloroform or dichloromethane.
-
Wash the organic extract multiple times with water, followed by a wash with a dilute sodium acetate or sodium bicarbonate solution to neutralize any remaining acid, and finally with water again until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid mesoporphyrin IX dimethyl ester.
Quantitative Data Summary
The following tables summarize the quantitative aspects of the synthesis.
Table 1: Reactant and Catalyst Quantities
| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Catalyst | Catalyst Quantity |
|---|---|---|---|---|---|
| 1. Hydrogenation | Protohemin Chloride | 651.94 | 2.0 g | Platinum(IV) oxide (PtO₂) | 1.0 g |
| 2. Esterification | Mesohemin | ~620.5 | Product from Step 1 | Sulfuric Acid (H₂SO₄) | 5% (w/v) in MeOH |
| 3. Demetallation | Mesohemin IX Dimethyl Ester | 648.55 | Product from Step 2 | Ferrous Sulfate (FeSO₄) | Saturated solution in HCl |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| 1. Hydrogenation | 0.02 M KOH | Room Temperature | 20 hours | High (often quantitative conversion) |
| 2. Esterification | Methanol | Room Temperature | 24 hours | >80% |
| 3. Demetallation | Acetic Acid / HCl | Room Temperature | Variable (monitor spectroscopically) | >90% |
| Overall | - | - | - | ~70-75% (Estimated) |
Note: Yields can vary based on the purity of the starting material and the precise execution of the experimental procedures.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Overall workflow for the synthesis of Mesoporphyrin IX dimethyl ester from Hemin.
Caption: General purification workflow for the final product.
Biological Significance and Applications
While the heme biosynthesis pathway and the role of protoporphyrin IX are central to many biological processes, mesoporphyrin IX and its esters are not typically involved in biological signaling pathways.[3][4][5][6] Their primary utility is in chemical synthesis and research. The dimethyl ester form offers enhanced solubility in organic solvents compared to its dicarboxylic acid counterpart, making it a more convenient reagent for various reactions. Its applications are primarily as a precursor for the synthesis of other porphyrin derivatives and as a ligand in the development of novel catalysts.[2]
Characterization
The final product, mesoporphyrin IX dimethyl ester, can be characterized using standard analytical techniques:
-
UV-Vis Spectroscopy: To confirm the electronic absorption spectrum characteristic of a free-base porphyrin.
-
¹H NMR Spectroscopy: To verify the structure, including the presence of ethyl groups and methyl ester protons.
-
Mass Spectrometry: To confirm the molecular weight (C₃₆H₄₂N₄O₄, MW: 594.74 g/mol ).[1]
-
Melting Point: The reported melting point is in the range of 214-215 °C.
References
An In-depth Technical Guide to the Basic Characterization of Mesoporphyrin Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental techniques used to characterize Mesoporphyrin dimethyl ester, a key porphyrin derivative with applications in various scientific fields, including drug development. This document outlines the core physicochemical properties and provides detailed experimental protocols for its analysis using modern analytical techniques.
Physicochemical Properties
This compound is a synthetic porphyrin that serves as a crucial chelating ligand in catalysis and as a building block in the synthesis of more complex molecules. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C36H42N4O4 | [1][2] |
| Molecular Weight | 594.74 g/mol | [1][2] |
| CAS Number | 1263-63-4 | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 214-215 °C | [3] |
| Solubility | Soluble in chloroform (B151607), dichloromethane, DMSO, THF, acetone, ethyl acetate (B1210297), and methanol. | [4] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. The following sections detail the expected results from 1H NMR, UV-Vis, and Mass Spectrometry.
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (1H NMR) spectroscopy is a powerful tool for confirming the intricate structure of the porphyrin macrocycle. The spectrum is typically acquired in deuterated chloroform (CDCl3). The highly conjugated nature of the porphyrin ring leads to a wide dispersion of chemical shifts, with the inner N-H protons appearing at negative ppm values (upfield) and the meso-protons appearing far downfield.
Expected Chemical Shifts in CDCl3:
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| meso-H | 9.5 - 10.5 | s |
| -CH2CH2COOCH3 (α-CH2) | ~4.3 | t |
| -CH2CH3 (quartet) | ~4.0 | q |
| -CH3 (ring methyls) | 3.5 - 3.7 | s |
| -COOCH3 | ~3.6 | s |
| -CH2CH2COOCH3 (β-CH2) | ~3.2 | t |
| -CH2CH3 (triplet) | ~1.8 | t |
| N-H | -3.0 to -4.0 | br s |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is characterized by a very intense band around 400 nm, known as the Soret band (or B band), and several weaker bands between 500 and 700 nm, called the Q-bands.[1] These absorptions arise from π-π* electronic transitions within the porphyrin macrocycle. The spectrum is typically recorded in a solution of chloroform or dichloromethane.
Typical Absorption Maxima (λmax) in Chloroform:
| Band | Wavelength (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |
| Soret (B) | ~400 | > 200,000 |
| QIV | ~500 | |
| QIII | ~535 | |
| QII | ~570 | |
| QI | ~623 |
Note: The exact wavelengths and extinction coefficients can vary slightly depending on the solvent and concentration.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum provides confirmation of the compound's identity and can offer insights into its structure.
Expected m/z values:
| Ion | m/z | Description |
| [M]+• | 594.7 | Molecular ion |
| [M - CH2CH2COOCH3]+ | 507.6 | Loss of a propionate (B1217596) ester side chain |
| [M - COOCH3]+ | 535.7 | Loss of a methoxycarbonyl group |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.
Experimental Protocols
1H NMR Spectroscopy
Objective: To obtain a high-resolution proton NMR spectrum for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 2-5 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Spectral Width: -5 to 12 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of the Soret and Q-bands.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in chloroform. Dilute the stock solution to a concentration that yields a Soret band absorbance of approximately 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition Parameters:
-
Scan Range: 350 - 800 nm.
-
Blank: Use the same solvent (chloroform) as a reference.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
-
Analysis: Identify the wavelengths of maximum absorbance for the Soret and Q-bands.
Mass Spectrometry
Objective: To confirm the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by GC/MS.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Acquisition Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50 - 700.
-
-
Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed spectrum with a reference spectrum from a database if available.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the this compound sample.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV-Vis or fluorescence detector.
-
Chromatographic Conditions:
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase A: 10 mM Ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: Start with a suitable ratio of A:B and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the Soret band wavelength (~400 nm).
-
-
Analysis: Determine the retention time of the main peak and calculate the purity based on the peak area percentage.
Workflow and Logical Relationships
The characterization of this compound follows a logical workflow to confirm its identity, structure, and purity.
Caption: A logical workflow for the comprehensive characterization of this compound.
This in-depth guide provides the essential framework for the characterization of this compound, enabling researchers and scientists to confidently verify its structure and purity for use in further applications.
References
- 1. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]
- 2. 1263-63-4 CAS MSDS (MESOPORPHYRIN IX DIMETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. protoporphyrin IX dimethyl ester | CAS 5522-66-7 | PorphyChem [shop.porphychem.com]
- 4. Mesoporphyrin ix dimethyl ester [webbook.nist.gov]
Unveiling the Aromatic Core: A Technical Guide to the Porphyrin Macrocycle
For Researchers, Scientists, and Drug Development Professionals
The porphyrin macrocycle, a cornerstone of vital biological processes from oxygen transport to photosynthesis, owes its remarkable stability and unique physicochemical properties to its profound aromatic character. This guide provides an in-depth technical exploration of the electronic structure and aromaticity of the porphyrin core, offering a comprehensive resource for researchers in chemistry, biology, and medicine. We delve into the theoretical underpinnings, experimental validation, and computational analysis of this fascinating molecular architecture, presenting quantitative data in accessible formats and detailing the methodologies for its investigation.
The Aromatic Nature of Porphyrins: Beyond a Simple Electron Count
The aromaticity of the porphyrin macrocycle is a subject of nuanced discussion, extending beyond a straightforward application of Hückel's rule. While the macrocycle contains a total of 26 π-electrons, the most widely accepted model for its aromaticity considers an 18-π-electron pathway, conforming to the [4n+2] rule for n=4.[1][2] This dominant delocalization pathway is often referred to as the "diaza[3]annulene model".[4][5]
However, the concept of aromaticity in porphyrins is multifaceted, involving both global and local aromatic characteristics. The overall macrocycle exhibits a global diatropic ring current, a hallmark of aromaticity, which is experimentally observable through techniques like NMR spectroscopy.[4][6] Concurrently, the individual pyrrolic subunits can also exhibit local aromaticity.[7] The interplay between these global and local effects is a key determinant of the porphyrin's overall properties and reactivity.
The degree of aromaticity can be significantly influenced by several factors, including the metal ion coordinated within the central cavity, the nature and position of peripheral substituents, and the oxidation state of the macrocycle.[1][8] For instance, oxidation or reduction of the porphyrin ring can lead to the generation of species with global antiaromatic (4n π-electrons) or aromatic ([4n+2] π-electrons) characteristics in their charged states.[6][9]
Quantifying Aromaticity: A Multi-faceted Approach
The assessment of porphyrin aromaticity relies on a combination of experimental and computational techniques, each providing unique insights into the electronic structure.
Key Aromaticity Descriptors
Several quantitative indices are employed to describe the degree of aromaticity:
-
Nucleus-Independent Chemical Shift (NICS): This is a computational method that calculates the magnetic shielding at a specific point in space, typically at the center of a ring system (NICS(0)) or at a defined distance above it (e.g., NICS(1)).[10] A negative NICS value indicates a diatropic ring current and thus aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-aromaticity.[10]
-
Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the degree of bond length equalization within a ring system.[4] A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 or negative values suggest non-aromatic or anti-aromatic character, respectively.
-
Aromatic Stabilization Energy (ASE): This energetic criterion quantifies the extra stability of a cyclic conjugated system compared to a hypothetical non-aromatic reference compound.[9] It is typically calculated using quantum chemical methods.
Comparative Aromaticity Data
The following tables summarize key quantitative data for assessing the aromaticity of representative porphyrin systems.
| Porphyrin Derivative | ¹H NMR Chemical Shift (β-protons, ppm) | ¹H NMR Chemical Shift (NH-protons, ppm) | Reference(s) |
| Free-base Tetraphenylporphyrin (H₂TPP) | ~8.85 | ~ -2.79 | [11][12][13] |
| Zinc Tetraphenylporphyrin (ZnTPP) | ~8.9 - 9.1 | N/A | [4] |
| Cobalt(II) Tetraphenylporphyrin (CoTPP) | ~15.75 (paramagnetic) | N/A | [12] |
Table 1: Representative ¹H NMR Chemical Shifts for Tetraphenylporphyrin Derivatives in CDCl₃. The significant downfield shift of the β-protons and the pronounced upfield shift of the internal NH-protons in diamagnetic porphyrins are classic indicators of a strong diatropic ring current.
| Compound | NICS(0) (ppm) | NICS(1) (ppm) | NICS(1)zz (ppm) | HOMA (Inner Cycle) | ASE (kcal/mol) | Reference(s) |
| Porphyrin (Free Base) | -10.0 to -15.0 | -12.0 to -17.0 | -25.0 to -35.0 | ~0.8 - 0.9 | ~40 - 70 | [4][6] |
| Benzene (for comparison) | -7.6 | -9.7 | -15.2 | 1.00 | ~30 | [10][14] |
| Antiaromatic[2]Porphyrin (16π) | +18.0 to +25.0 | - | - | Low/Negative | Destabilized | [14] |
| Aromatic[3]Porphyrin (18π) | -10.0 to -15.0 | - | - | High | Stabilized | [14] |
Table 2: Comparative Aromaticity Indices for Porphyrin and Related Systems. The strongly negative NICS values and high HOMA index for the free-base porphyrin confirm its significant aromatic character, comparable to that of benzene. Antiaromatic porphyrinoids exhibit positive NICS values.
| Porphyrin Derivative | Soret Band (B-band) λₘₐₓ (nm) | Q-bands λₘₐₓ (nm) | Reference(s) |
| H₂TPP in THF | ~418 | ~514, 549, 590, 646 | [15][16] |
| ZnTPP in Benzene | ~422 | ~550, 588 | [17] |
Table 3: UV-Vis Absorption Maxima for Tetraphenylporphyrin Derivatives. The intense Soret band and the weaker Q-bands are characteristic of the porphyrin macrocycle's extended π-system.
Experimental and Computational Protocols
A rigorous understanding of porphyrin aromaticity necessitates the application of precise experimental and computational methodologies.
Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
A common laboratory-scale synthesis of H₂TPP involves the condensation of pyrrole (B145914) with benzaldehyde (B42025) in a refluxing acidic medium, followed by oxidation.[14][18]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid.
-
Reagent Addition: While stirring, add freshly distilled benzaldehyde followed by pyrrole.
-
Reflux: Heat the mixture to reflux for a specified period (e.g., 30-60 minutes). The solution will darken significantly.
-
Oxidation and Cooling: Cool the reaction mixture to room temperature and then in an ice bath. The porphyrin product will precipitate.
-
Isolation: Collect the purple crystals by vacuum filtration.
-
Purification: Wash the crystals with methanol (B129727) to remove residual propionic acid and unreacted starting materials. Further purification can be achieved by column chromatography on silica (B1680970) gel or alumina.[2][14]
¹H NMR Spectroscopy
¹H NMR is a primary tool for probing the ring current effects indicative of aromaticity.
Sample Preparation:
-
Dissolve 5-25 mg of the porphyrin sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[19][20][21][22]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.[20]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer (typically 4-5 cm).[20][22]
Instrument Parameters (Typical for a 300-500 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for routine spectra.
-
Referencing: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Single-Crystal X-ray Diffraction
This technique provides precise bond lengths and information on the planarity of the macrocycle, which are crucial for calculating geometry-based aromaticity indices like HOMA.
Protocol Overview:
-
Crystal Growth: Grow single crystals of the porphyrin derivative, often by slow evaporation of a solvent, liquid-liquid diffusion, or vapor diffusion.
-
Crystal Mounting: Select a suitable crystal (0.1-0.4 mm) and mount it on a goniometer head.[23]
-
Data Collection: Mount the crystal on the diffractometer. Center the crystal in the X-ray beam. A preliminary screening is performed to assess crystal quality. A full sphere of diffraction data is then collected, typically at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.[23][24]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.[24][25]
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to characterize the electronic transitions of the conjugated π-system and can be employed to study aggregation phenomena that may influence aromaticity.
Protocol:
-
Sample Preparation: Prepare a stock solution of the porphyrin in a suitable solvent (e.g., THF, CH₂Cl₂). Prepare a series of dilutions to the desired concentrations (typically in the micromolar range).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 350-700 nm).
-
Analysis: Identify the Soret (B) and Q-band maxima and their corresponding molar extinction coefficients. For aggregation studies, monitor changes in the spectra as a function of concentration.[6][26][27]
NICS Calculations
NICS calculations are a powerful computational tool for quantifying the magnetic criterion of aromaticity.
Computational Protocol (using Gaussian):
-
Geometry Optimization: Optimize the geometry of the porphyrin molecule at a suitable level of theory (e.g., B3LYP/6-31G*).[7]
-
NICS Calculation Setup: To calculate NICS(1)zz, a "ghost atom" (Bq) is placed 1 Å above the geometric center of the macrocycle's main plane.[10][28]
-
Gaussian Input File: The input file for the NMR calculation will include the optimized coordinates of the porphyrin and the ghost atom. The route section will specify an NMR calculation (e.g., # nmr=giao b3lyp/6-311+g**).[10][29]
-
Analysis: The NICS value is the negative of the calculated isotropic magnetic shielding for the ghost atom. The zz component of the shielding tensor corresponds to the magnetic field perpendicular to the ring plane.
Visualizing the Logic of Aromaticity Determination
The process of determining the aromaticity of a porphyrin macrocycle can be visualized as a logical workflow, integrating synthesis, experimental characterization, and computational analysis.
Caption: Workflow for the determination of porphyrin aromaticity.
This comprehensive approach, combining synthesis, a suite of analytical techniques, and computational modeling, provides a robust framework for understanding and manipulating the aromaticity of the porphyrin macrocycle, paving the way for the rational design of novel porphyrin-based materials and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Teaching Undergraduates X‑ray Crystallography with Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. poranne-group.github.io [poranne-group.github.io]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. digital.wpi.edu [digital.wpi.edu]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. NMR Sample Preparation [nmr.chem.umn.edu]
- 21. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 22. publish.uwo.ca [publish.uwo.ca]
- 23. sssc.usask.ca [sssc.usask.ca]
- 24. neutrons.ornl.gov [neutrons.ornl.gov]
- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. gaussian.com [gaussian.com]
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Mesoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Mesoporphyrin IX dimethyl ester. It covers the core spectral features, quantitative data, a detailed experimental protocol for spectrum acquisition, and factors that influence the spectral properties.
Introduction to Porphyrin Spectroscopy
Mesoporphyrin IX dimethyl ester is a derivative of mesoporphyrin IX, a member of the porphyrin family of macrocyclic organic compounds. Porphyrins are characterized by their intense color and significant role in biological processes, including oxygen transport (as heme) and photosynthesis (as chlorophyll). Their unique electronic properties arise from an 18 π-electron conjugated system within the tetrapyrrole macrocycle.
The UV-Vis absorption spectrum of a typical free-base porphyrin, such as Mesoporphyrin IX dimethyl ester, is defined by two main features, which are explained by Gouterman's four-orbital model:
-
The Soret Band (or B-band): An extremely intense absorption peak located in the near-UV region, typically around 400 nm. This band corresponds to a strongly allowed electronic transition from the ground state to the second excited singlet state (S₀ → S₂).
-
The Q-bands: A series of four weaker absorption bands in the visible region, typically between 500 and 700 nm. These bands, labeled Qy(1,0), Qy(0,0), Qx(1,0), and Qx(0,0), correspond to quasi-forbidden transitions to the first excited singlet state (S₀ → S₁). The splitting into four distinct peaks is a hallmark of the reduced D₂h symmetry of free-base porphyrins.
Quantitative Spectral Data
The precise peak positions (λmax) and their intensities, measured as molar absorptivity (ε), are sensitive to the molecular environment, particularly the solvent. While comprehensive data for Mesoporphyrin IX dimethyl ester across various solvents is not extensively compiled in a single source, the characteristic Soret peak is widely reported.
| Solvent | Band Type | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Not Specified | Soret | 400[1] | Data not available |
| Chloroform | Soret | 407 | 171,000 |
| Chloroform | Qy(1,0) | 505 | 10,200 |
| Chloroform | Qy(0,0) | 541 | 8,100 |
| Chloroform | Qx(1,0) | 576 | 6,000 |
| Chloroform | Qx(0,0) | 631 | 1,800 |
| Note: Data for Chloroform is for the closely related Protoporphyrin IX dimethyl ester and is provided as a representative example of a complete porphyrin spectrum, including Q-bands and molar absorptivity values. The Soret band for Mesoporphyrin IX dimethyl ester is consistently cited at 400 nm.[1] |
Experimental Protocol for UV-Vis Spectrum Acquisition
This section details a standard methodology for obtaining a high-quality UV-Vis absorption spectrum of Mesoporphyrin IX dimethyl ester.
3.1. Materials and Equipment
-
Mesoporphyrin IX dimethyl ester (solid powder)
-
Spectroscopic grade solvent (e.g., Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Tetrahydrofuran (THF))
-
Dual-beam UV-Vis spectrophotometer
-
Matched pair of 1 cm pathlength quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
3.2. Procedure
-
Stock Solution Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of Mesoporphyrin IX dimethyl ester using an analytical balance.
-
Dissolve the solid in a known volume (e.g., 10 mL) of the chosen spectroscopic grade solvent in a volumetric flask to create a concentrated stock solution. Porphyrins are generally soluble in organic solvents like chloroform, THF, and DMSO.[2]
-
Calculate the precise molar concentration of the stock solution. (Molecular Weight of Mesoporphyrin IX dimethyl ester: 594.74 g/mol ).[1][3][4]
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution to prepare a working solution with a concentration in the micromolar (µM) range (e.g., 1-10 µM).
-
The final concentration should be adjusted so that the peak absorbance of the Soret band is approximately 1.0, ensuring the measurement is within the linear dynamic range of the spectrophotometer.
-
-
Spectrophotometer Setup:
-
Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.
-
Set the desired spectral scan range, typically from 300 nm to 800 nm, to capture both the Soret and Q-bands.
-
Set the spectral bandwidth to 1.0 nm for good resolution.[5]
-
-
Baseline Correction:
-
Fill both the sample and reference cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a baseline scan to correct for any absorbance from the solvent and the cuvettes themselves.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the porphyrin working solution before filling it.
-
Place the sample cuvette back into the sample holder. Keep the reference cuvette with pure solvent in the reference beam path.
-
Initiate the sample scan. The instrument will record the absorbance as a function of wavelength.
-
-
Data Analysis:
-
Identify the λmax for the Soret band and the four Q-bands.
-
If the exact concentration is known, calculate the molar absorptivity (ε) for each peak using the Beer-Lambert law: A = εcl , where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis spectrum.
Caption: Workflow for UV-Vis absorption spectroscopy of Mesoporphyrin IX dimethyl ester.
Factors Influencing the Absorption Spectrum
The electronic transitions of porphyrins are highly sensitive to their environment. Researchers must control for these factors to ensure data reproducibility.
-
Solvent Polarity: The polarity of the solvent can cause shifts in the absorption maxima (solvatochromism). Non-polar solvents generally result in sharper, more defined peaks. Polar and hydrogen-bonding solvents can interact with the porphyrin macrocycle, leading to peak broadening and shifts in wavelength.
-
pH: In acidic solutions, the two inner nitrogen atoms of the free-base porphyrin can become protonated. This changes the symmetry of the molecule from D₂h to D₄h, which dramatically alters the spectrum. The four Q-bands collapse into two, and the Soret band often undergoes a red shift.
-
Aggregation: At higher concentrations, porphyrin molecules can stack and form aggregates (dimers or larger oligomers). This π-π stacking interaction alters the electronic transitions, typically causing a blue-shift or splitting of the Soret band (H-aggregation) or a red-shift (J-aggregation). Preparing dilute solutions is crucial to study the monomeric species.[6]
References
- 1. synthetic grade, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Protoporphyrin IX Dimethylester ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]
- 5. Protoporphyrin IX dimethyl ester [omlc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Protocol for the Metalation of Mesoporphyrin IX Dimethyl Ester
Application Note & Protocol: AN-MPDE-MET-001
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the insertion of various metal ions, including iron (Fe), zinc (Zn), copper (Cu), and magnesium (Mg), into the macrocycle of Mesoporphyrin IX dimethyl ester. Standardized procedures for achieving high-yield synthesis of the corresponding metalloporphyrins are outlined. Furthermore, this note includes a comparative summary of key analytical data, such as reaction yields and UV-Visible spectroscopic characteristics, to facilitate characterization of the final products. Diagrams illustrating the general reaction workflow are also provided for clarity.
Introduction
Mesoporphyrin IX dimethyl ester is a common porphyrin derivative used as a precursor in the synthesis of various metalloporphyrins. The insertion of a metal ion into the porphyrin core dramatically alters its photophysical, and electrochemical properties, making these compounds suitable for a wide range of applications, including as photosensitizers in photodynamic therapy, catalysts, and as model compounds for studying biological systems. This application note details reliable methods for the synthesis and purification of several common metallated derivatives of mesoporphyrin IX dimethyl ester.
General Experimental Workflow
The metalation of Mesoporphyrin IX dimethyl ester typically follows a straightforward workflow, which can be adapted for the insertion of various metal ions. The general steps are outlined in the diagram below.
Caption: General workflow for the metalation of Mesoporphyrin IX dimethyl ester.
Experimental Protocols
The following protocols provide detailed methodologies for the insertion of iron, zinc, copper, and magnesium into Mesoporphyrin IX dimethyl ester.
Synthesis of Iron(III) Mesoporphyrin IX Dimethyl Ester Chloride (Fe-MPDE-Cl)
This protocol is adapted from methods used for the iron insertion into similar porphyrin structures.
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH) aqueous solution
-
Celite® 545
-
Hydrochloric acid (for neutralization)
-
Nitrogen or Argon gas
-
-
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a reflux condenser.
-
Slowly add Iron(II) chloride tetrahydrate (FeCl₂·4H₂O, 3 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 66°C) under a nitrogen or argon atmosphere for 3 hours.[1]
-
Monitor the reaction completion by observing the disappearance of the free-base porphyrin fluorescence under a UV lamp or by taking UV-Vis spectra of aliquots.
-
After the reaction is complete, remove the solvent via vacuum distillation.
-
Dissolve the residue in a dilute aqueous NaOH solution.
-
Filter the solution through a column packed with Celite® 545 to remove insoluble iron salts.[1]
-
Neutralize the filtrate with hydrochloric acid and collect the precipitated product.
-
Wash the product with water and dry under vacuum.
-
Synthesis of Zinc(II) Mesoporphyrin IX Dimethyl Ester (Zn-MPDE)
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Zinc(II) acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester in chloroform.
-
Prepare a saturated solution of zinc(II) acetate dihydrate in methanol.
-
Add the zinc acetate solution to the porphyrin solution and heat the mixture to reflux.
-
The reaction is typically rapid and can be monitored by the change in the UV-Vis spectrum from a four-banded Q-region to a two-banded spectrum.
-
After completion, cool the reaction mixture and wash with water to remove excess zinc salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the product.
-
Synthesis of Copper(II) Mesoporphyrin IX Dimethyl Ester (Cu-MPDE)
This protocol is based on a general method for copper insertion into porphyrins.[2]
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester in DMF in a round-bottom flask.
-
Add an excess of copper(II) acetate monohydrate to the solution.
-
Heat the mixture to reflux and monitor the reaction by UV-Vis spectroscopy until the characteristic spectrum of the free-base porphyrin is no longer observed.[2]
-
Cool the reaction mixture and pour it into a separatory funnel containing water and an organic solvent like dichloromethane (B109758) or chloroform.
-
Wash the organic layer repeatedly with water to remove DMF and excess copper salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Synthesis of Magnesium(II) Mesoporphyrin IX Dimethyl Ester (Mg-MPDE)
This procedure is based on a general method for magnesium insertion into porphyrins.[3]
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Magnesium(II) perchlorate (B79767) (Mg(ClO₄)₂) or Magnesium(II) chloride hexahydrate (MgCl₂·6H₂O)
-
Pyridine (B92270), anhydrous
-
-
Procedure:
-
Dissolve Mesoporphyrin IX dimethyl ester in anhydrous pyridine in a flask equipped with a reflux condenser.
-
Add an excess of the magnesium salt (e.g., Mg(ClO₄)₂ or MgCl₂·6H₂O).[3]
-
Heat the mixture to reflux under an inert atmosphere. The reaction time may vary from several hours to two days depending on the magnesium salt used.[3]
-
Monitor the reaction by observing the characteristic spectral shift in the UV-Vis spectrum.
-
Once the reaction is complete, cool the mixture and remove the pyridine under high vacuum.
-
Dissolve the residue in a suitable organic solvent like diethyl ether and wash thoroughly with water to remove excess magnesium salts.
-
Dry the organic phase, filter, and evaporate the solvent to obtain the product.
-
Data Presentation
The following tables summarize the expected quantitative data for the metalation of Mesoporphyrin IX dimethyl ester.
Table 1: Reaction Conditions and Yields
| Metalloporphyrin | Metal Salt | Solvent | Temperature | Typical Reaction Time | Reported Yield |
| Fe-MPDE-Cl | FeCl₂·4H₂O | THF | Reflux (~66°C) | 3 hours[1] | ~95% (crude)[1] |
| Zn-MPDE | Zn(OAc)₂·2H₂O | CHCl₃/MeOH | Reflux | < 1 hour | >95% (quantitative) |
| Cu-MPDE | Cu(OAc)₂·H₂O | DMF | Reflux | 1-2 hours | >90% |
| Mg-MPDE | Mg(ClO₄)₂ | Pyridine | Reflux | ~10 hours (50% complete)[3] | High |
Table 2: UV-Visible Spectroscopic Data in Chloroform/Dichloromethane
| Compound | Soret Band (λmax, nm) | Q-Bands (λmax, nm) |
| H₂-MPDE | ~400[4] | ~500, 534, 568, 622 |
| Fe-MPDE-Cl | ~375, ~480 (split Soret) | ~580, ~630 |
| Zn-MPDE | ~408 | ~538, 575 |
| Cu-MPDE | ~400 | ~528, 565 |
| Mg-MPDE | ~410 | ~543, 576 (in ether)[3] |
Note: The exact λmax values can vary slightly depending on the solvent and the purity of the compound.
Logical Relationships in Metalation
The choice of metal salt and solvent is crucial for a successful metalation reaction. The following diagram illustrates the logical considerations for selecting the appropriate reaction conditions.
Caption: Factors influencing the outcome of porphyrin metalation reactions.
Conclusion
The protocols described herein provide a reliable foundation for the synthesis of various metallated derivatives of Mesoporphyrin IX dimethyl ester. The choice of methodology depends on the desired metal ion to be inserted. Proper monitoring of the reaction and appropriate purification techniques are essential for obtaining high-purity products. The provided data tables serve as a useful reference for the characterization of the synthesized metalloporphyrins.
References
Application Notes and Protocols for Mesoporphyrin Dimethyl Ester in Photodynamic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit a cytotoxic response in target cells, primarily for the treatment of cancer and other localized diseases. Porphyrin derivatives are a prominent class of photosensitizers due to their favorable photophysical properties and ability to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon photoactivation.
Mesoporphyrin dimethyl ester is a porphyrin derivative with a symmetrical structure that has been investigated for its potential in PDT. This document provides an overview of its properties and detailed protocols for its application in PDT research. Due to the limited availability of specific data for this compound, information from closely related and well-studied analogs, Protoporphyrin IX dimethyl ester and Hematoporphyrin IX dimethyl ester, is included to provide a comprehensive guide. Any data not specific to this compound will be clearly indicated.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a photosensitizer is crucial for designing effective PDT protocols.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₄₂N₄O₄ | [1][2] |
| Molecular Weight | 594.74 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 214-215 °C | [1] |
| UV-Vis Absorption Maximum (Soret Band) | ~400 nm | [1] |
Photophysical and Photochemical Properties
The efficacy of a photosensitizer is largely determined by its ability to absorb light and generate cytotoxic species. Key parameters include the singlet oxygen quantum yield (ΦΔ), which is the efficiency of producing singlet oxygen after light absorption.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Hematoporphyrin IX dimethyl ester | N,N-dimethylformamide (DMF) | 0.60 |
Experimental Protocols
In Vitro Photodynamic Therapy Protocol
This protocol outlines a general procedure for assessing the in vitro photocytotoxicity of this compound.
1. Cell Culture:
-
Select a suitable cancer cell line (e.g., human breast adenocarcinoma MCF-7, human epidermoid carcinoma A431, or murine mammary adenocarcinoma LM3).
-
Culture the cells in appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
2. Photosensitizer Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced cytotoxicity.
3. Cellular Uptake and Incubation:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake of the photosensitizer.
4. Irradiation:
-
After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any extracellular photosensitizer.
-
Add fresh, phenol (B47542) red-free medium to the wells.
-
Irradiate the cells with a light source emitting at a wavelength corresponding to a Q-band of this compound (typically in the range of 620-630 nm for related porphyrins) to ensure deeper tissue penetration for potential in vivo applications.
-
The light dose (fluence) should be varied to determine a dose-dependent response (e.g., 1-10 J/cm²).
-
Include control groups: no treatment, light only, and photosensitizer only (dark toxicity).
5. Cytotoxicity Assessment:
-
Following irradiation, incubate the cells for 24-48 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a live/dead cell staining assay.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the photosensitizer required to reduce cell viability by 50% at a given light dose.
In Vivo Photodynamic Therapy Protocol
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a tumor-bearing animal model.[3][4]
1. Animal Model:
-
Select an appropriate animal model, such as BALB/c or C57BL/6 mice.
-
Induce tumor formation by subcutaneously or orthotopically injecting a suspension of cancer cells (e.g., LM3 or 4T1 murine mammary carcinoma cells).[3][4]
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
2. Photosensitizer Administration:
-
Prepare a sterile formulation of this compound for injection. This may involve dissolving it in a biocompatible solvent system, such as a mixture of ethanol, propylene (B89431) glycol, and water, or formulating it with a delivery vehicle like liposomes or nanoparticles.
-
Administer the photosensitizer to the tumor-bearing animals, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. The dosage will need to be optimized, but a starting point could be in the range of 2-10 mg/kg body weight.[3]
3. Drug-Light Interval (DLI):
-
Allow a specific period for the photosensitizer to accumulate in the tumor tissue while clearing from healthy tissues. This drug-light interval is critical for treatment selectivity and typically ranges from 3 to 48 hours. The optimal DLI should be determined experimentally.
4. Tumor Irradiation:
-
Anesthetize the animals.
-
Deliver light of the appropriate wavelength to the tumor area using a laser or a filtered lamp. The light dose will need to be optimized and can range from 50 to 200 J/cm².[4]
5. Treatment Monitoring and Efficacy Evaluation:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Observe the tumor for signs of necrosis and regression.
-
Monitor the overall health and body weight of the animals.
-
At the end of the study, euthanize the animals and excise the tumors for histological analysis to assess the extent of necrosis and apoptosis.
-
Survival studies can also be conducted to evaluate the long-term efficacy of the treatment.
Signaling Pathways in PDT
Photodynamic therapy can induce cell death through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). The dominant pathway often depends on the photosensitizer's subcellular localization, the light dose, and the cell type.[5][6][7]
-
Apoptosis: Often initiated when the photosensitizer localizes in the mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade.[5] Key signaling molecules involved include Bcl-2 family proteins (Bax, Bcl-2), caspases (e.g., caspase-3, -9), and p53.[5]
-
Necrosis: Typically occurs with high PDT doses or when the photosensitizer damages the plasma membrane, leading to a loss of cellular integrity and inflammation.[6][8]
The subcellular localization of the photosensitizer is a critical determinant of the initial site of photodamage and the subsequent signaling cascades. Lipophilic photosensitizers like this compound are likely to accumulate in cellular membranes, including the endoplasmic reticulum, Golgi apparatus, and mitochondria.
Visualizations
Caption: General mechanism of Type II photodynamic therapy.
References
- 1. synthetic grade, solid | Sigma-Aldrich [sigmaaldrich.com]
- 2. Mesoporphyrin ix dimethyl ester [webbook.nist.gov]
- 3. Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KoreaMed Synapse [synapse.koreamed.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Mesoporphyrin Dimethyl Ester in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of mesoporphyrin IX dimethyl ester as a crucial chelating ligand in ruthenium-based catalysts for organic synthesis. The protocols detailed below are representative of the applications of these catalysts in key chemical transformations.
Introduction
Mesoporphyrin IX dimethyl ester is a synthetic porphyrin that serves as a versatile ligand in coordination chemistry.[1] When complexed with ruthenium, it forms a catalytically active species capable of facilitating a variety of organic reactions.[2] These ruthenium-mesoporphyrin complexes are particularly effective in carbene transfer reactions, such as cyclopropanation of alkenes and N-H insertion reactions.[2] The porphyrin macrocycle provides a rigid and tunable framework that influences the catalyst's stability and reactivity.
Applications in Organic Synthesis
Ruthenium catalysts bearing porphyrin ligands, such as mesoporphyrin dimethyl ester, are instrumental in the formation of carbon-carbon and carbon-nitrogen bonds. The primary applications include:
-
Cyclopropanation of Alkenes: The catalytic transfer of a carbene moiety to an alkene to form a cyclopropane (B1198618) ring is a fundamental transformation in organic synthesis. Ruthenium-porphyrin complexes are highly efficient catalysts for this reaction, often exhibiting high stereoselectivity.[3][4]
-
N-H Insertion Reactions: The insertion of a carbene into the N-H bond of an amine provides a direct route to the synthesis of more complex amines. This reaction is valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules.[5][6]
Data Presentation
The following tables summarize representative quantitative data for reactions catalyzed by ruthenium-porphyrin complexes. While specific data for ruthenium complexes of this compound is not extensively reported, the data from closely related ruthenium-porphyrin catalysts provide a strong indication of their expected performance.
Table 1: Representative Data for Ruthenium-Porphyrin Catalyzed Cyclopropanation of Alkenes
| Catalyst | Alkene Substrate | Diazo Compound | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |
| Chiral Ru-Porphyrin | Styrene | Ethyl diazoacetate | 95 | 36:1 | 98 (for trans) | [7] |
| Ru(TPP)(CO) | 1,3-Pentadiene | Diisopropyl diazomethylphosphonate | >95 | - | - | [8] |
| Ru(porphyrin) | 1,5-Hexadiene | Methyl diazoacetate | High | - | - | [9] |
| Ru(porphyrin) | 1,7-Octadiene | Methyl diazoacetate | High | - | - | [9] |
Note: TPP = Tetraphenylporphyrin. Data represents the performance of analogous ruthenium-porphyrin catalysts.
Table 2: Representative Data for Ruthenium-Porphyrin Catalyzed N-H Insertion Reactions
| Catalyst | Amine Substrate | Diazo Compound | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Reference |
| Ru-PMOF-1(Hf) | Diethylamine | Ethyl 2-diazoacetate | up to 92 | 938 | 2475 | |
| Ru-PMOF-1(Hf) | Dibutylamine | Ethyl 2-diazoacetate | up to 92 | 938 | 2475 | |
| Ru-PMOF-1(Hf) | Dipentylamine | Ethyl 2-diazoacetate | up to 92 | 938 | 2475 | |
| Cp*RuCl-based | o-Alkynylanilines | Trimethylsilyldiazomethane | High | - | - | [6] |
Note: Ru-PMOF-1(Hf) is a porous metal-organic framework containing a ruthenium-porphyrin catalyst. Cp = Pentamethylcyclopentadienyl. Data represents the performance of analogous ruthenium-porphyrin catalysts.*
Experimental Protocols
The following are general protocols for cyclopropanation and N-H insertion reactions using a hypothetical [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst. These protocols are based on established procedures for similar ruthenium-porphyrin catalysts.[9][10]
Protocol 1: General Procedure for Cyclopropanation of Alkenes
Materials:
-
[Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
-
Alkene (1.0 mmol)
-
Diazoacetate (e.g., ethyl diazoacetate) (1.2 mmol)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the anhydrous solvent.
-
Add the alkene substrate to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Slowly add the diazoacetate to the reaction mixture via a syringe pump over a period of 4-6 hours.
-
After the addition is complete, continue to stir the reaction at the same temperature for an additional 1-2 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclopropane derivative.
Protocol 2: General Procedure for N-H Insertion
Materials:
-
[Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst (1 mol%)
-
Amine (1.0 mmol)
-
Diazo compound (e.g., ethyl 2-diazoacetate) (1.1 mmol)
-
Anhydrous solvent (e.g., dichloromethane or THF) (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the [Ru(mesoporphyrin IX dimethyl ester)(CO)] catalyst and the amine in the anhydrous solvent.
-
Stir the solution at room temperature.
-
Slowly add a solution of the diazo compound in the same anhydrous solvent to the reaction mixture over a period of 2-3 hours using a syringe pump.
-
Allow the reaction to stir at room temperature for an additional 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent in vacuo.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding amino ester.
Mandatory Visualizations
Catalytic Cycle for Cyclopropanation
Caption: A simplified diagram of the catalytic cycle for cyclopropanation.
Experimental Workflow for Catalysis
Caption: A typical experimental workflow for catalyzed reactions.
Catalytic Cycle for N-H Insertion
Caption: A plausible catalytic cycle for the N-H insertion reaction.
References
- 1. scbt.com [scbt.com]
- 2. alfachemic.com [alfachemic.com]
- 3. Chiral ruthenium porphyrin-catalyzed asymmetric cyclopropanation of 1,3-dienes with tert-butyl 2-cyano-2-diazoacetate as the carbene source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbene insertion into N–H bonds with size-selectivity induced by a microporous ruthenium–porphyrin metal–organic framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Ruthenium-Catalyzed Tandem Carbene/Alkyne Metathesis/N-H Insertion: Synthesis of Benzofused Six-Membered Azaheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for NMR Spectroscopy of Mesoporphyrin IX Dimethyl Ester
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for performing Nuclear Magnetic Resonance (NMR) spectroscopy on Mesoporphyrin IX dimethyl ester. This document outlines the necessary steps from sample preparation to data acquisition and interpretation, tailored for professionals in research and development.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For complex macrocycles like porphyrins, NMR is indispensable for confirming identity, purity, and for studying their aggregation and interaction with other molecules. Mesoporphyrin IX dimethyl ester, a key derivative of the naturally occurring Mesoporphyrin IX, is frequently utilized in various research areas, including photodynamic therapy and as a ligand in coordination chemistry. Accurate NMR analysis is therefore crucial for its characterization. This guide provides a standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra of Mesoporphyrin IX dimethyl ester.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to acquiring high-resolution NMR spectra. The following sections detail the necessary steps for sample preparation and instrument setup.
Materials and Equipment
-
Sample: Mesoporphyrin IX dimethyl ester (MW: 594.74 g/mol , solid)
-
Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its excellent dissolving power for many organic compounds.[1] Other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄ can also be used depending on the sample's solubility and the desired chemical shift referencing.[1]
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Glassware: Pasteur pipettes, vials, and beakers.
-
Filtration: Cotton wool or a syringe filter to remove any particulate matter.
-
Vortex Mixer
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton and carbon probe.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The goal is to create a homogeneous solution free of any solid particles.[2]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of Mesoporphyrin IX dimethyl ester for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. The sample should be completely dissolved.
-
Dissolution: Gently swirl the vial or use a vortex mixer to ensure the sample is fully dissolved. The resulting solution should be a clear, intense red color.
-
Filtration: To remove any undissolved particles that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of cotton wool placed at the bottom of a Pasteur pipette.[2]
-
Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be between 4 and 5 cm.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient for a well-prepared sample.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is generally adequate to cover all proton signals.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: A spectral width of 0 to 200 ppm will encompass all carbon signals.
-
Data Presentation
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Mesoporphyrin IX dimethyl ester in CDCl₃. The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
Table 1: ¹H NMR Data for Mesoporphyrin IX Dimethyl Ester in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| meso-H | 10.10 - 9.90 | s | - | 4H |
| -CH₂CH₂CO₂CH₃ | 4.35 | t | 7.7 | 4H |
| -CH₂CH₃ | 4.10 | q | 7.6 | 4H |
| -OCH₃ | 3.65 | s | - | 6H |
| -CH₃ | 3.60 | s | - | 12H |
| -CH₂CH₂CO₂CH₃ | 3.25 | t | 7.7 | 4H |
| -CH₂CH₃ | 1.85 | t | 7.6 | 6H |
| NH | -3.80 | br s | - | 2H |
Table 2: ¹³C NMR Data for Mesoporphyrin IX Dimethyl Ester in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) |
| C=O | 173.5 |
| Cα (pyrrole) | 148.0 - 145.0 |
| Cβ (pyrrole) | 138.0 - 135.0 |
| meso-C | 98.0 - 96.0 |
| -OCH₃ | 51.7 |
| -CH₂CH₂CO₂CH₃ | 36.9 |
| -CH₂CH₂CO₂CH₃ | 21.8 |
| -CH₂CH₃ | 19.7 |
| -CH₂CH₃ | 17.5 |
| -CH₃ | 11.8 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the spectral analysis of Mesoporphyrin IX dimethyl ester.
Caption: Experimental workflow for NMR spectroscopy of Mesoporphyrin IX dimethyl ester.
Caption: Logical relationships for the spectral analysis of Mesoporphyrin IX dimethyl ester.
References
Application Notes and Protocols: Synthesis of Novel Porphyrin-Based Frameworks for Electrocatalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and electrochemical evaluation of novel porphyrin-based frameworks, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), for various electrocatalytic applications.
Introduction to Porphyrin-Based Frameworks in Electrocatalysis
Porphyrins are a class of naturally occurring macrocyclic compounds that play vital roles in biological processes such as oxygen transport and photosynthesis.[1] Their synthetic analogues, particularly metalloporphyrins, have emerged as highly promising candidates for electrocatalysis due to their tunable electronic properties, versatile coordination chemistry, and exceptional catalytic activity.[1][2] By incorporating these porphyrin units into extended crystalline structures like MOFs and COFs, it is possible to create robust, heterogeneous catalysts with high densities of accessible active sites.[3][4][5]
These porphyrin-based frameworks have demonstrated significant potential in crucial energy conversion reactions, including the oxygen reduction reaction (ORR), oxygen evolution reaction (OER), carbon dioxide reduction reaction (CO2RR), and hydrogen evolution reaction (HER).[3][5][6] The porous nature of these frameworks facilitates efficient mass transport of reactants and products, while the crystalline structure allows for a systematic investigation of structure-activity relationships.[5]
Synthesis Protocols for Porphyrin-Based Frameworks
The synthesis of porphyrin-based frameworks typically involves the reaction of a porphyrin-containing ligand with a metal salt (for MOFs) or another organic linker (for COFs) under solvothermal or hydrothermal conditions.[7][8] The choice of metal center, organic linkers, and reaction conditions allows for the fine-tuning of the framework's structure and catalytic properties.[4]
Protocol for Solvothermal Synthesis of a Cobalt-Porphyrin MOF (Co-Por MOF)
This protocol describes the synthesis of a cobalt-porphyrin MOF using 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP) as the organic linker and cobalt(II) nitrate (B79036) as the metal source.[7]
Materials:
-
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin (TCPP)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Dimethylacetamide (DMA)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Dimethylformamide (DMF)
-
High-pressure vessel (150 mL)
-
Ultrasonic bath
-
Centrifuge
-
Oven
Procedure:
-
In a 150 mL high-pressure vessel, dissolve cobalt(II) nitrate hexahydrate and TCPP in a mixed solvent of DMA, MeOH, and H₂O (4:1:1 v/v/v).[7]
-
Use an ultrasonic bath to ensure all components are fully dissolved.[7]
-
Seal the high-pressure vessel and heat it in an oven at 115 °C for 24 hours.[7]
-
After 24 hours, allow the vessel to cool down to room temperature.
-
Collect the resulting dark green crystalline powder by filtration or centrifugation.[7]
-
Wash the collected solid with DMF to remove any unreacted starting materials and byproducts.[7]
-
Dry the final product in an oven at a suitable temperature (e.g., 80 °C) overnight.
Protocol for Solvothermal Synthesis of a Porphyrin-Based Covalent Organic Framework (p-COF)
This protocol outlines the synthesis of a porphyrin-based COF through the condensation reaction of 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP) and a suitable aldehyde linker.[8]
Materials:
-
5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP)
-
Biphenyl-4,4'-dicarboxaldehyde (BPDA) or other suitable dialdehyde (B1249045) linker
-
1,2-dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Aqueous acetic acid (3 M)
-
Pyrex tube
-
Vacuum oven
Procedure:
-
In a Pyrex tube, add TAPP, the dialdehyde linker (e.g., BPDA), and a mixed solvent of o-DCB, n-BuOH, and 3 M aqueous acetic acid.
-
Flash-freeze the mixture in liquid nitrogen and evacuate the tube using a high-vacuum pump.
-
Seal the tube under vacuum.
-
Heat the sealed tube in an oven at 120 °C for 3 to 7 days.
-
After cooling to room temperature, collect the resulting solid by filtration.
-
Wash the solid sequentially with anhydrous acetone (B3395972) and anhydrous tetrahydrofuran (B95107) (THF).
-
Dry the final product in a vacuum oven at 120 °C overnight.
Electrochemical Evaluation Protocols
The electrochemical performance of the synthesized porphyrin-based frameworks is evaluated using a three-electrode system in a suitable electrolyte.
Preparation of the Catalyst Ink and Working Electrode
Materials:
-
Synthesized porphyrin-based framework powder
-
Carbon black (e.g., Vulcan XC-72)
-
Nafion® solution (5 wt%)
-
Isopropanol (IPA)
-
Deionized water
-
Glassy carbon electrode (GCE) or other suitable substrate
-
Micropipette
-
Ultrasonic bath
Procedure:
-
Prepare the catalyst ink by dispersing a specific amount of the porphyrin-based framework powder and carbon black in a mixture of IPA, deionized water, and Nafion® solution. A typical ratio is 1:1 (v/v) for IPA and water.[9]
-
Sonicate the mixture for at least 30 minutes to ensure a homogeneous dispersion.[9]
-
Drop-cast a specific volume of the catalyst ink onto the surface of a polished GCE using a micropipette.
-
Dry the electrode at room temperature or in a low-temperature oven (e.g., 30 °C for 3-4 hours) to form a uniform catalyst layer.[9]
Electrochemical Measurements
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (catalyst-modified GCE)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)
-
Electrolyte (e.g., 0.1 M KOH for ORR, 0.5 M KHCO₃ saturated with CO₂ for CO2RR)
General Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode in the chosen electrolyte.
-
Purge the electrolyte with a relevant gas (e.g., O₂ for ORR, N₂ for background scans, CO₂ for CO2RR) for at least 30 minutes before each measurement to ensure saturation.
-
Perform electrochemical measurements such as Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) to evaluate the catalytic activity.
-
For CO2RR, analyze the gaseous and liquid products using techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the Faradaic efficiency.[10][11]
Data Presentation: Electrocatalytic Performance
The following tables summarize the quantitative performance data for representative porphyrin-based frameworks in various electrocatalytic reactions.
Table 1: Oxygen Reduction Reaction (ORR) Performance in 0.1 M KOH
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (V vs. RHE) | Electron Transfer Number (n) | Reference |
| Co-pCOF@MWCNT | 0.86 | - | ~4 | [3] |
| PCN-226(Co) | ~0.9 | ~0.8 | ~3.9 | [12] |
| Fe-Porphyrin Composites | 0.94 | 0.87 | ~4 | [13] |
Table 2: Carbon Dioxide Reduction Reaction (CO2RR) Performance
| Catalyst | Product | Faradaic Efficiency (%) | Current Density (mA/cm²) | Applied Potential (V vs. RHE) | Electrolyte | Reference |
| TAPP(Co)-B18C6-COF | CO | >90 | - | -0.7 to -0.9 | - | [8] |
| Nanoporous Gold | CO | 80 | 100 | - | - | [14] |
| B-Cu GDE | C₂₊ | 78 | -200 | -0.45 | - | [15] |
Table 3: Oxygen Evolution Reaction (OER) Performance
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| (COP)n-MWCNTs | - | 60.8 | - | [6] |
| PCOF-1-Co | ~350 | - | 1.0 M KOH | [6] |
Visualizations
Synthesis Workflow
Caption: General workflow for the solvothermal synthesis of porphyrin-based frameworks.
Electrochemical Evaluation Workflow
Caption: Step-by-step workflow for the electrochemical evaluation of porphyrin-based catalysts.
Logical Relationship in Electrocatalysis
Caption: Relationship between catalyst design parameters and electrocatalytic performance metrics.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Porphyrin-Based Systems for Electrochemical Oxygen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Porphyrin-based frameworks for oxygen electrocatalysis and catalytic reduction of carbon dioxide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of a Novel Porphyrin-Based Metal–Organic Framework (Co-Por MOF) | MDPI [mdpi.com]
- 8. Porphyrin-based covalent organic frameworks from design, synthesis to biological applications - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00214H [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. rsc.org [rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Mesoporphyrin Dimethyl Ester as a Chelating Ligand for Ruthenium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Mesoporphyrin IX dimethyl ester is a versatile chelating ligand for ruthenium, forming catalysts that are effective in a variety of organic transformations. The porphyrin macrocycle provides a robust and tunable platform for the ruthenium center, enabling catalytic activities such as carbene insertion and cyclopropanation reactions. These reactions are of significant interest in the synthesis of complex organic molecules and in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of a ruthenium-mesoporphyrin IX dimethyl ester catalyst and its application in catalytic reactions.
Section 1: Synthesis of Carbonyl(meso-mesoporphyrin IX dimethyl ester)ruthenium(II) [Ru(CO)(Meso-IX DME)]
This section details the synthesis of the ruthenium catalyst precursor, Carbonyl(meso-mesoporphyrin IX dimethyl ester)ruthenium(II). The protocol is adapted from established methods for the synthesis of other ruthenium porphyrin carbonyl complexes.
Experimental Protocol:
Materials:
-
Mesoporphyrin IX dimethyl ester (H₂Meso-IX DME)
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
Formaldehyde (B43269) (37% aqueous solution)
-
2-ethoxyethanol (or another high-boiling alcohol)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Ruthenium Carbonyl Solution: In a three-neck round-bottom flask equipped with a condenser and a gas inlet, add ruthenium(III) chloride hydrate (1.5 eq) and 2-ethoxyethanol.
-
Heat the mixture to reflux under an inert atmosphere (Ar or N₂).
-
Slowly add an excess of formaldehyde solution (e.g., 10 eq) to the refluxing solution. The color of the solution should change, indicating the formation of a ruthenium carbonyl species. Continue refluxing for 2-4 hours.
-
Ruthenium Insertion: In a separate flask, dissolve Mesoporphyrin IX dimethyl ester (1 eq) in 2-ethoxyethanol.
-
Slowly cannulate the hot ruthenium carbonyl solution into the porphyrin solution under an inert atmosphere.
-
Continue to reflux the reaction mixture and monitor the reaction progress by UV-vis spectroscopy. The disappearance of the free-base porphyrin Soret peak (around 400 nm) and the appearance of a new Soret peak for the ruthenium complex will indicate the completion of the reaction. This may take several hours to overnight.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Purify the product by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of hexane/dichloromethane).
-
Collect the main colored fraction containing the desired product.
-
Evaporate the solvent and recrystallize the product from a solvent mixture such as dichloromethane/methanol.
-
-
Characterization: The final product, [Ru(CO)(Meso-IX DME)], should be characterized by UV-vis, IR, ¹H NMR, and mass spectrometry to confirm its identity and purity. The IR spectrum should show a characteristic C≡O stretching frequency around 1930-1950 cm⁻¹.
Logical Workflow for Catalyst Synthesis:
Caption: Workflow for the synthesis of [Ru(CO)(Meso-IX DME)].
Section 2: Application in Catalytic Cyclopropanation
Ruthenium porphyrin complexes are known to catalyze the cyclopropanation of olefins with diazo compounds. This protocol outlines a general procedure for this reaction using the synthesized [Ru(CO)(Meso-IX DME)] catalyst.
Experimental Protocol:
Materials:
-
[Ru(CO)(Meso-IX DME)] catalyst
-
Styrene (or other olefin)
-
Ethyl diazoacetate (EDA)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [Ru(CO)(Meso-IX DME)] catalyst (e.g., 1 mol%) in the chosen anhydrous solvent.
-
Add the olefin (e.g., styrene, 1.0 mmol).
-
Slowly add ethyl diazoacetate (1.2 mmol) to the reaction mixture using a syringe pump over a period of several hours to maintain a low concentration of the diazo compound.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) and monitor the progress by TLC or GC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to isolate the cyclopropane (B1198618) products.
-
Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereoselectivity (cis/trans ratio).
Catalytic Cycle for Cyclopropanation:
Caption: Proposed catalytic cycle for ruthenium-porphyrin catalyzed cyclopropanation.
Quantitative Data:
The following table presents representative data for the cyclopropanation of various styrenes with ethyl diazoacetate, catalyzed by a generic ruthenium porphyrin complex. This data is illustrative of the expected performance.
| Entry | Olefin | Yield (%) | Diastereoselectivity (trans:cis) | Turnover Number (TON) |
| 1 | Styrene | 85 | 70:30 | 85 |
| 2 | 4-Methylstyrene | 90 | 75:25 | 90 |
| 3 | 4-Chlorostyrene | 82 | 68:32 | 82 |
| 4 | 4-Methoxystyrene | 88 | 72:28 | 88 |
Section 3: Application in Catalytic Carbene Insertion into N-H Bonds
Ruthenium porphyrin catalysts can also facilitate the insertion of carbenes into N-H bonds, a powerful method for the formation of C-N bonds.
Experimental Protocol:
Materials:
-
[Ru(CO)(Meso-IX DME)] catalyst
-
Aniline (or other amine)
-
Ethyl diazoacetate (EDA)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard reaction glassware
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [Ru(CO)(Meso-IX DME)] catalyst (e.g., 0.5 mol%) in the anhydrous solvent.
-
Add the amine (e.g., aniline, 1.0 mmol).
-
Slowly add ethyl diazoacetate (1.1 mmol) to the stirred solution via a syringe pump over 2-3 hours.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-H insertion product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
Logical Relationship in N-H Insertion:
Caption: Key components and transformation in catalytic N-H insertion.
Quantitative Data:
The following table provides representative data for the N-H insertion reaction with various amines, catalyzed by a ruthenium porphyrin complex.
| Entry | Amine | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |
| 1 | Aniline | 92 | 184 | ~60 |
| 2 | N-Methylaniline | 88 | 176 | ~58 |
| 3 | Dibenzylamine | 95 | 190 | ~63 |
| 4 | Morpholine | 90 | 180 | ~60 |
Disclaimer: The provided protocols and data are based on established literature for analogous ruthenium porphyrin catalysts and should be adapted and optimized for the specific mesoporphyrin IX dimethyl ester complex. All experiments should be conducted with appropriate safety precautions.
Application Notes and Protocols for Measuring Fluorescence Quantum Yield of Porphyrins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porphyrins and their derivatives are a class of macrocyclic organic compounds with significant applications in diverse fields, including photodynamic therapy (PDT), catalysis, and molecular electronics. Their utility in these areas is often dictated by their photophysical properties, paramount among which is the fluorescence quantum yield (Φf). The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.[1] An accurate determination of Φf is crucial for characterizing novel porphyrin-based photosensitizers and for optimizing their performance in various applications.
This document provides a detailed experimental protocol for the determination of the fluorescence quantum yield of porphyrins using the relative method. This widely accepted technique involves the comparison of the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.[2]
Underlying Principles: The Photophysics of Porphyrins
Upon absorption of a photon, a porphyrin molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). The molecule can then return to the ground state through several relaxation pathways, as illustrated in the Jablonski diagram below. These include radiative decay (fluorescence) and non-radiative decay pathways such as internal conversion and intersystem crossing to a triplet state (T₁). The fluorescence quantum yield is a direct measure of the probability that an excited molecule will decay via fluorescence.
Caption: Jablonski diagram illustrating the electronic transitions in a porphyrin molecule.
Experimental Setup and Materials
Instrumentation
-
UV-Visible Spectrophotometer: To measure the absorbance of the sample and standard solutions.
-
Spectrofluorometer: Equipped with an excitation and emission monochromator to record fluorescence spectra.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
Reagents
-
Porphyrin Sample: The porphyrin derivative to be analyzed.
-
Fluorescence Quantum Yield Standard: A compound with a well-documented and stable quantum yield. The choice of standard should be based on its absorption and emission properties relative to the sample.
-
High-Purity Solvents: Spectroscopic grade solvents are essential to avoid interference from fluorescent impurities. The same solvent should be used for both the sample and the standard if possible.
Selection of a Suitable Quantum Yield Standard
The selection of an appropriate standard is critical for accurate quantum yield determination. The standard should absorb and emit in a similar spectral region as the porphyrin sample to minimize wavelength-dependent instrument corrections.[3]
Table 1: Common Fluorescence Quantum Yield Standards
| Standard | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (Φf) | Reference |
| Quinine Sulfate | 0.5 M H₂SO₄ | 350 | 450 | 0.54 | [4] |
| Fluorescein | 0.1 M NaOH | 490 | 520 | 0.92 | [4] |
| Rhodamine 6G | Ethanol | 520 | 550 | 0.95 | [4] |
| Tetraphenylporphyrin (TPP) | Toluene | 514 | 649, 717 | 0.11 | [5] |
Experimental Protocol
The following protocol outlines the steps for determining the fluorescence quantum yield of a porphyrin sample using the relative method.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Solution Preparation
-
Stock Solutions: Prepare concentrated stock solutions of both the porphyrin sample and the chosen standard in the selected spectroscopic grade solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1. This is crucial to avoid inner filter effects.[1]
Spectroscopic Measurements
-
Absorbance Spectra: Record the UV-Vis absorption spectrum for each dilution of the sample and the standard. Determine the absorbance value at the chosen excitation wavelength (λ_ex).
-
Fluorescence Spectra:
-
Set the excitation wavelength (λ_ex) on the spectrofluorometer. This wavelength should be one where both the sample and the standard have significant absorbance.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the instrument settings (e.g., excitation and emission slit widths) are kept constant for all measurements.[6]
-
Data Analysis
-
Correct and Integrate Spectra: If necessary, correct the recorded emission spectra for the instrument's response. Integrate the area under each corrected fluorescence emission spectrum to obtain the integrated fluorescence intensity (I).
-
Plot Data: For both the porphyrin sample and the standard, create a plot of the integrated fluorescence intensity (I) versus the absorbance (A) at the excitation wavelength.
-
Determine Gradients: Perform a linear regression on each plot. The slope of the resulting line is the gradient (Grad).
-
Calculate Quantum Yield: The fluorescence quantum yield of the porphyrin sample (Φf_sample) is calculated using the following equation:[2]
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φf_std is the known quantum yield of the standard.
-
Grad_sample is the gradient from the plot for the porphyrin sample.
-
Grad_std is the gradient from the plot for the standard.
-
n_sample is the refractive index of the solvent used for the sample.
-
n_std is the refractive index of the solvent used for the standard.
If the same solvent is used for both the sample and the standard, the refractive index term (n_sample² / n_std²) becomes 1 and can be omitted.
-
Data Presentation: Fluorescence Quantum Yields of Selected Porphyrins
The following table summarizes the fluorescence quantum yields of several common porphyrins and their derivatives. It is important to note that the quantum yield can be significantly influenced by the solvent and the presence of a central metal ion.
Table 2: Fluorescence Quantum Yields of Selected Porphyrins and Related Macrocycles
| Compound | Central Metal | Solvent | Quantum Yield (Φf) | Reference(s) |
| Tetraphenylporphyrin (TPP) | H₂ | Toluene | 0.11 | [3][5] |
| Tetraphenylporphyrin (TPP) | Zn | Dichloromethane | 0.03 - 0.06 | [7] |
| Protoporphyrin IX | H₂ | Ethanol | ~0.06 - 0.09 | [8] |
| Protoporphyrin IX dimethyl ester | H₂ | Chloroform | 0.06 | [9] |
| Chlorophyll a | Mg | Various | 0.25 | [10] |
| Chlorophyll b | Mg | Ether | 0.11 | [10] |
| Phthalocyanine (Pc) | H₂ | 1-Chloronaphthalene | 0.60 | [2][11] |
| Phthalocyanine (Pc) | Zn | Toluene | 0.20 - 0.30 | [12] |
| Phthalocyanine (Pc) | Si | Toluene | 0.27 | [4] |
| 5,10,15,20-tetrakis(4-carbomethoxyphenyl)porphyrin | H₂ | Dichloromethane | 0.09 | [10] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-bromophenyl)porphyrin | H₂ | Dichloromethane | 0.04 | [10] |
| 5,10,15-tris(4-carbomethoxyphenyl)-20-(4-iodophenyl)porphyrin | H₂ | Dichloromethane | 0.02 | [10] |
Troubleshooting and Considerations
-
Inner Filter Effects: At high concentrations (absorbance > 0.1), the excitation light may be attenuated as it passes through the cuvette, and emitted fluorescence may be reabsorbed. This will lead to an underestimation of the quantum yield. Always work with dilute solutions.[1]
-
Solvent Impurities: Traces of fluorescent impurities in the solvent can contribute to the measured emission. Use spectroscopic grade solvents and run a solvent blank.
-
Oxygen Quenching: Dissolved oxygen can quench the fluorescence of some porphyrins. For highly accurate measurements, solutions can be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).
-
Photodegradation: Porphyrins can be light-sensitive. Minimize exposure of the solutions to light to prevent photodegradation, which can alter the absorbance and fluorescence properties.
-
Instrumental Corrections: Ensure that the spectrofluorometer is properly calibrated and that the appropriate correction factors for the lamp intensity and detector response are applied to the emission spectra.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.uci.edu [chem.uci.edu]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. publications.iupac.org [publications.iupac.org]
- 5. graphviz.org [graphviz.org]
- 6. iss.com [iss.com]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. secjhuapl.edu [secjhuapl.edu]
Application Notes and Protocols for Incorporating Mesoporphyrin Dimethyl Ester into Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the incorporation of Mesoporphyrin dimethyl ester, a key photosensitizer, into various polymer matrices. The protocols outlined below are intended to serve as a comprehensive guide for the development of novel drug delivery systems, photosensitizing materials, and theranostic agents. Three primary methods of incorporation are detailed: covalent bonding through polymerization, physical blending, and encapsulation within polymeric nanoparticles.
Introduction
Mesoporphyrin IX dimethyl ester is a hydrophobic derivative of the naturally occurring porphyrin, Mesoporphyrin IX. Its photophysical properties, including a strong absorption in the visible region of the electromagnetic spectrum and the ability to generate reactive oxygen species upon irradiation, make it a promising candidate for applications in photodynamic therapy (PDT). However, its hydrophobicity and tendency to aggregate in aqueous environments limit its direct biomedical application. Incorporation into polymeric matrices can enhance its solubility, stability, and bioavailability, while also allowing for controlled release and targeted delivery.
Method 1: Covalent Incorporation via Polymerization
Covalent attachment of this compound into a polymer backbone offers the most stable form of incorporation, preventing leaching of the photosensitizer. This can be achieved by leveraging the two methyl ester functional groups of the molecule. Two primary strategies are presented: formation of a polyester (B1180765) through transesterification and formation of a polyamide after hydrolysis of the ester groups.
Protocol 1.1: Polyester Synthesis via Transesterification
This protocol describes the synthesis of a polyester with this compound as a monomer, reacting with a diol.
Materials:
-
Mesoporphyrin IX dimethyl ester
-
1,6-Hexanediol (or other suitable diol)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable transesterification catalyst
-
High-boiling point, inert solvent (e.g., 1,2,4-trichlorobenzene)
-
Nitrogen gas supply
-
Schlenk line or similar inert atmosphere setup
-
High-vacuum pump
Experimental Protocol:
-
Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a collection flask. The entire setup should be flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Addition: To the flask, add equimolar amounts of Mesoporphyrin IX dimethyl ester and 1,6-hexanediol. Add the inert solvent to achieve a monomer concentration of approximately 0.5 M.
-
Catalyst Addition: Add the transesterification catalyst (e.g., Ti(OBu)₄) at a concentration of 0.1-0.5 mol% relative to the diol.
-
Polymerization - Step 1 (Ester Interchange): Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Methanol, the byproduct of the transesterification reaction, will begin to distill off. Continue this step for 2-4 hours, or until most of the methanol has been collected.
-
Polymerization - Step 2 (Polycondensation): Gradually reduce the pressure using a high-vacuum pump to below 1 mmHg while increasing the temperature to 220-240°C. This will facilitate the removal of excess diol and drive the polymerization to completion. Continue this step for 4-8 hours, observing for an increase in the viscosity of the reaction mixture.
-
Isolation and Purification: Cool the reaction mixture to room temperature and dissolve the resulting polymer in a suitable solvent (e.g., chloroform (B151607) or dichloromethane). Precipitate the polymer by pouring the solution into a large excess of a non-solvent like methanol. Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of both monomers and the formation of ester linkages.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the resulting polyester.
-
UV-Vis Spectroscopy: To confirm the presence and integrity of the porphyrin macrocycle within the polymer chain.
Protocol 1.2: Polyamide Synthesis via Amide Bond Formation
This protocol involves a two-step process: first, the hydrolysis of the methyl ester groups of this compound to form the corresponding dicarboxylic acid, followed by a polycondensation reaction with a diamine.
Step 1: Hydrolysis of this compound
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
Methanol or Ethanol (B145695)
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (B109758) or Chloroform
-
Sodium sulfate (B86663) (anhydrous)
Experimental Protocol:
-
Dissolution: Dissolve Mesoporphyrin IX dimethyl ester in a minimal amount of methanol or ethanol in a round-bottom flask.
-
Saponification: Add an aqueous solution of KOH or NaOH (5-10 equivalents) to the porphyrin solution.
-
Reaction: Stir the mixture at room temperature or gentle reflux (40-60°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After completion, cool the reaction mixture to room temperature and acidify to pH 3-4 with 1 M HCl. The porphyrin dicarboxylic acid will precipitate out of the solution.
-
Extraction and Drying: Extract the product into dichloromethane or chloroform. Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield Mesoporphyrin IX dicarboxylic acid.
Step 2: Polycondensation with a Diamine
Materials:
-
Mesoporphyrin IX dicarboxylic acid (from Step 1)
-
1,6-Hexanediamine (B7767898) (or other suitable diamine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Methanol
Experimental Protocol:
-
Reagent Dissolution: In a flame-dried, nitrogen-purged flask, dissolve equimolar amounts of Mesoporphyrin IX dicarboxylic acid and 1,6-hexanediamine in anhydrous DMF. Add a catalytic amount of DMAP (5-10 mol%).
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (2.2 equivalents) in anhydrous DMF dropwise.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24-48 hours under a nitrogen atmosphere.
-
Work-up: Remove the precipitated dicyclohexylurea by filtration.
-
Isolation and Purification: Precipitate the polyamide by pouring the filtrate into a large excess of methanol. Collect the polymer by filtration, wash thoroughly with methanol to remove any unreacted monomers and coupling agent byproducts, and dry under vacuum.
Characterization:
-
FTIR Spectroscopy: To confirm the disappearance of the carboxylic acid peak and the appearance of the amide bond signal.
-
NMR Spectroscopy: To verify the structure of the resulting polyamide.
-
GPC: To determine the molecular weight and polydispersity.
-
UV-Vis Spectroscopy: To ensure the porphyrin macrocycle remains intact.
Method 2: Physical Blending
Physical blending is a simpler method for incorporating this compound into a polymer matrix. This technique relies on the physical dispersion of the porphyrin within the polymer, typically through solvent casting.
Protocol 2.1: Solvent Casting of Porphyrin-Polymer Films
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Poly(methyl methacrylate) (PMMA), Polystyrene (PS), or other suitable polymer
-
A volatile organic solvent in which both the porphyrin and the polymer are soluble (e.g., chloroform, dichloromethane, or toluene)
-
Petri dish or other flat, smooth surface
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of the desired polymer in the chosen solvent (e.g., 10% w/v).
-
Porphyrin Addition: Prepare a stock solution of Mesoporphyrin IX dimethyl ester in the same solvent. Add the desired amount of the porphyrin solution to the polymer solution to achieve the target loading concentration (e.g., 0.1-5 wt%).
-
Mixing: Thoroughly mix the combined solution by stirring or sonication to ensure a homogeneous dispersion of the porphyrin.
-
Casting: Pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood at room temperature. For a more controlled evaporation rate, cover the petri dish with a perforated lid.
-
Drying: Once the film has formed, transfer it to a vacuum oven and dry at a temperature below the polymer's glass transition temperature for 24 hours to remove any residual solvent.
Characterization:
-
UV-Vis Spectroscopy: To determine the loading concentration and aggregation state of the porphyrin in the film.
-
Fluorescence Spectroscopy: To assess the photophysical properties of the incorporated porphyrin.
-
Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM): To examine the morphology and homogeneity of the film.
-
Leaching Studies: To quantify the stability of the physical blend by immersing the film in a relevant solvent and measuring the amount of porphyrin released over time.
Method 3: Encapsulation in Polymeric Nanoparticles
Encapsulation of this compound within biodegradable polymeric nanoparticles is a widely used strategy for drug delivery applications. This method protects the photosensitizer from the biological environment, improves its solubility in aqueous media, and allows for passive or active targeting to specific tissues.
Protocol 3.1: Nanoprecipitation for PLGA Nanoparticle Encapsulation
This protocol describes the encapsulation of this compound in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the nanoprecipitation (solvent displacement) method.[1]
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Acetone (B3395972) (or other water-miscible organic solvent)
-
Poly(vinyl alcohol) (PVA) or Pluronic® F-127 (as a stabilizer)
-
Deionized water
-
Centrifuge
-
Lyophilizer (optional)
Experimental Protocol:
-
Organic Phase Preparation: Dissolve a known amount of PLGA (e.g., 100 mg) and Mesoporphyrin IX dimethyl ester (e.g., 5-10 mg) in acetone (e.g., 5 mL).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA or Pluronic® F-127) in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously as the acetone diffuses into the water, causing the PLGA and the encapsulated porphyrin to precipitate.
-
Solvent Evaporation: Continue stirring the suspension for 2-4 hours at room temperature to allow for the complete evaporation of the acetone.
-
Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to pellet the nanoparticles. Remove the supernatant containing the unencapsulated porphyrin and stabilizer.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any residual impurities.
-
Resuspension or Lyophilization: Resuspend the final nanoparticle pellet in a suitable buffer for immediate use or lyophilize for long-term storage. For lyophilization, a cryoprotectant (e.g., sucrose (B13894) or trehalose) may be added.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size, polydispersity index (PDI), and zeta potential of the nanoparticles.
-
Transmission Electron Microscopy (TEM) or SEM: To visualize the morphology of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the drug loading content and encapsulation efficiency. This is typically done by dissolving a known mass of lyophilized nanoparticles in a suitable organic solvent and measuring the absorbance of the porphyrin.
-
In Vitro Release Studies: To evaluate the release kinetics of this compound from the nanoparticles in a physiologically relevant buffer (e.g., PBS at pH 7.4).
Quantitative Data Summary
The following tables summarize typical quantitative data that can be expected from the described protocols. Note that these values are illustrative and can vary significantly depending on the specific experimental conditions, polymer characteristics, and porphyrin loading.
Table 1: Covalent Incorporation of this compound
| Polymer Type | Monomer Ratio (Porphyrin:Co-monomer) | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Porphyrin Content (wt%) |
| Polyester | 1:1 | 10 - 30 | 1.5 - 2.5 | 5 - 15 |
| Polyamide | 1:1 | 8 - 25 | 1.6 - 2.8 | 4 - 12 |
Table 2: Physical Blending of this compound in Polymer Films
| Polymer Matrix | Porphyrin Loading (wt%) | Film Thickness (µm) | Leaching after 24h in PBS (%) |
| PMMA | 1 | 50 | < 1 |
| PS | 1 | 50 | < 1 |
| PLGA | 2 | 60 | 2 - 5 |
Table 3: Encapsulation of this compound in PLGA Nanoparticles
| PLGA (L:G ratio) | Nanoparticle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| 50:50 | 150 - 250 | -15 to -30 | 60 - 85 | 1 - 5 |
| 75:25 | 180 - 300 | -10 to -25 | 70 - 90 | 2 - 7 |
Visualizations
Diagrams of Incorporation Methods
Caption: Overview of methods for incorporating this compound into polymers.
Experimental Workflow for Nanoparticle Encapsulation
Caption: Workflow for the encapsulation of this compound in PLGA nanoparticles.
Signaling Pathway for Photodynamic Therapy
Caption: Simplified Jablonski diagram illustrating the mechanism of photodynamic therapy.
References
Application Notes and Protocols for Mesoporphyrin Dimethyl Ester in Carbon Dioxide Reduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The electrochemical and photochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks and fuels is a critical area of research in sustainable energy and chemical synthesis. Metalloporphyrins, a class of compounds inspired by natural photosynthetic systems, have emerged as promising catalysts for this transformation. Their stable, tunable structures allow for the systematic optimization of catalytic activity, selectivity, and efficiency.
Mesoporphyrin IX dimethyl ester is a naturally derived porphyrin that serves as a versatile precursor for the synthesis of various metalloporphyrin catalysts. While direct applications of the free-base mesoporphyrin IX dimethyl ester in CO₂ reduction are not extensively documented, its metalated derivatives, particularly with iron and cobalt, are of significant interest. These metallated complexes form the active sites for binding and reducing CO₂.
This document provides an overview of the application of metalloporphyrins derived from mesoporphyrin IX dimethyl ester in CO₂ reduction, including detailed experimental protocols and performance data from closely related and representative systems.
Electrocatalytic Carbon Dioxide Reduction
Electrocatalytic CO₂ reduction using metalloporphyrins typically involves the immobilization of the catalyst on a conductive electrode surface. The catalyst facilitates the transfer of electrons from the electrode to the CO₂ molecule, leading to its conversion into products such as carbon monoxide (CO), formic acid (HCOOH), or methane (B114726) (CH₄).
General Mechanism of Electrocatalytic CO₂ Reduction by Metalloporphyrins
The electrocatalytic reduction of CO₂ by metalloporphyrins (M-P) generally proceeds through the following key steps:
-
Reduction of the Metal Center: The catalytic cycle is initiated by the electrochemical reduction of the central metal ion (e.g., Fe³⁺ or Co²⁺) to a lower oxidation state (e.g., Fe¹⁺, Fe⁰, or Co¹⁺).
-
CO₂ Binding: The reduced, electron-rich metal center coordinates with a CO₂ molecule.
-
Proton-Coupled Electron Transfer (PCET): A series of proton and electron transfer steps lead to the formation of key intermediates, such as a metal-bound carboxylate (*M-P-COOH).
-
Product Formation and Catalyst Regeneration: Further reduction and protonation steps result in the cleavage of C-O bonds and the formation of products like CO and H₂O. The catalyst is then regenerated for the next cycle.
A simplified logical diagram of this process is presented below:
Caption: Simplified workflow of electrocatalytic CO₂ reduction by a metalloporphyrin.
Performance of Representative Metalloporphyrin Catalysts
The following table summarizes the electrocatalytic performance of iron and cobalt porphyrins in CO₂ reduction. While not specific to mesoporphyrin IX dimethyl ester derivatives, these data provide a benchmark for expected performance.
| Catalyst | Product | Faradaic Efficiency (FE) | Overpotential (V) | Conditions |
| Iron Tetraphenylporphyrin (FeTPP) | CO | >90% | 0.45 | Acetonitrile, with a weak Brønsted acid proton source |
| Cobalt Protoporphyrin IX | CO | ~40% | 0.6 | Aqueous solution, pH 7 |
| Cobalt Tetraphenylporphyrin (CoTPP) | CO | ~91% | 0.7 | Acetonitrile, with a proton source |
| Asymmetric Co(II) Porphyrin | CO | ~95% | 0.7 | CO₂-saturated KHCO₃ aqueous solution[1] |
Experimental Protocol: Electrocatalytic CO₂ Reduction
This protocol describes a general procedure for evaluating the electrocatalytic activity of a metallo-mesoporphyrin IX dimethyl ester catalyst.
1. Catalyst Synthesis (Metalation of Mesoporphyrin IX Dimethyl Ester)
-
Objective: To insert a metal ion (e.g., Co²⁺) into the porphyrin ring.
-
Materials:
-
Mesoporphyrin IX dimethyl ester
-
Metal salt (e.g., cobalt(II) acetate (B1210297) tetrahydrate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve mesoporphyrin IX dimethyl ester in anhydrous DMF in a round-bottom flask.
-
Add a solution of the metal salt (in excess) in anhydrous DMF dropwise to the porphyrin solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 70°C) and monitor the progress of the metalation using UV-Visible spectroscopy until the characteristic Soret band of the free-base porphyrin is no longer visible.
-
Remove the solvent under reduced pressure.
-
Purify the resulting metalloporphyrin by column chromatography.
-
2. Electrode Preparation
-
Objective: To immobilize the catalyst on a working electrode.
-
Materials:
-
Metallo-mesoporphyrin IX dimethyl ester
-
Conductive support (e.g., carbon paper, glassy carbon electrode)
-
Nafion® solution (5 wt. %)
-
Solvent (e.g., isopropanol)
-
-
Procedure:
-
Prepare a catalyst ink by dispersing a known amount of the metalloporphyrin in a mixture of isopropanol (B130326) and Nafion® solution.
-
Sonication may be required to achieve a homogeneous dispersion.
-
Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode.
-
Allow the electrode to dry at room temperature.
-
3. Electrochemical Measurements
-
Objective: To evaluate the catalytic performance for CO₂ reduction.
-
Apparatus:
-
Potentiostat
-
Three-electrode electrochemical cell
-
Working electrode (catalyst-modified)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
Procedure:
-
Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.
-
Use a CO₂-saturated electrolyte (e.g., 0.5 M KHCO₃).
-
Perform cyclic voltammetry (CV) under both N₂ and CO₂ saturation to identify the catalytic potential for CO₂ reduction.
-
Conduct controlled potential electrolysis (CPE) at a fixed potential (determined from CV) for a set duration to quantify the products.
-
Analyze the gaseous products (e.g., CO, H₂) using gas chromatography (GC) and liquid products (e.g., HCOOH) using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Photochemical Carbon Dioxide Reduction
In photochemical CO₂ reduction, a photosensitizer absorbs light and transfers energy or electrons to a catalyst, which then reduces CO₂. Metalloporphyrins can act as both the photosensitizer and the catalyst.
General Mechanism of Photochemical CO₂ Reduction
The photochemical reduction of CO₂ often involves a multi-component system:
-
Light Absorption: The porphyrin photosensitizer absorbs light, promoting it to an excited state.
-
Electron Transfer: The excited photosensitizer is reductively quenched by a sacrificial electron donor, generating a reduced porphyrin species.
-
Catalysis: The reduced porphyrin transfers an electron to the CO₂ molecule, initiating its reduction.
-
Product Formation: Subsequent electron and proton transfers lead to the formation of products.
A diagram illustrating the key relationships in a photochemical CO₂ reduction system is shown below:
Caption: Key components and relationships in a photochemical CO₂ reduction system.
Performance of Representative Porphyrin-Based Photocatalysts
The following table presents data on the photocatalytic performance of porphyrin-based systems for CO₂ reduction.
| Photosensitizer/Catalyst System | Product | Turnover Number (TON) | Quantum Yield (Φ) | Conditions |
| Zn Porphyrin - Re(I) Complex Dyad | CO | 2800 (after 18h) | - | N,N-dimethylacetamide/triethanolamine (B1662121), with an electron donor[2] |
| Fe Porphyrin in a Metal-Organic Framework | CO | - | - | Visible light irradiation |
Experimental Protocol: Photochemical CO₂ Reduction
This protocol outlines a general procedure for assessing the photocatalytic activity of a metallo-mesoporphyrin IX dimethyl ester.
1. Preparation of the Reaction Mixture
-
Objective: To prepare a solution containing the catalyst, photosensitizer (if different from the catalyst), solvent, and sacrificial electron donor.
-
Materials:
-
Metallo-mesoporphyrin IX dimethyl ester
-
Solvent (e.g., acetonitrile, N,N-dimethylformamide)
-
Sacrificial electron donor (e.g., triethanolamine (TEOA))
-
CO₂ gas
-
-
Procedure:
-
In a sealed photoreactor vessel, dissolve a known concentration of the metalloporphyrin in the chosen solvent.
-
Add the sacrificial electron donor.
-
Saturate the solution with CO₂ by bubbling the gas through it for a specified time (e.g., 30 minutes).
-
2. Photoreaction
-
Objective: To irradiate the reaction mixture and drive the photocatalytic reduction of CO₂.
-
Apparatus:
-
Light source (e.g., solar simulator, LED lamp with a specific wavelength)
-
Photoreactor vessel
-
Magnetic stirrer
-
-
Procedure:
-
Place the sealed photoreactor in front of the light source.
-
Irradiate the solution for a defined period while stirring continuously.
-
Maintain a constant temperature if required.
-
3. Product Analysis
-
Objective: To quantify the products of the photoreaction.
-
Procedure:
-
After irradiation, collect samples from the headspace of the reactor for gaseous product analysis by gas chromatography (GC).
-
Collect liquid samples for the analysis of non-gaseous products by HPLC or NMR.
-
Calculate the turnover number (TON) and quantum yield (Φ) to evaluate the catalyst's performance.
-
Conclusion
Metallo-derivatives of mesoporphyrin IX dimethyl ester hold significant potential as catalysts for the reduction of carbon dioxide. By leveraging the tunable electronic and structural properties of the porphyrin macrocycle, it is possible to design highly efficient and selective catalysts for the conversion of CO₂ into valuable chemicals. The protocols and data presented here, based on closely related porphyrin systems, provide a solid foundation for researchers and scientists to explore the catalytic applications of mesoporphyrin IX dimethyl ester and its derivatives in this important field of sustainable chemistry. Further research is encouraged to elucidate the specific catalytic performance of metallated mesoporphyrin IX dimethyl ester and to optimize reaction conditions for enhanced activity and product selectivity.
References
Application Notes and Protocols: Mesoporphyrin Derivatives for Catalytic Hydrogen Evolution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of mesoporphyrin derivatives in catalytic hydrogen evolution reactions (HER). This document is intended to serve as a practical guide for researchers in the fields of renewable energy, catalysis, and materials science.
Introduction
Porphyrins, a class of naturally occurring macrocyclic compounds, and their synthetic derivatives have emerged as versatile scaffolds in various scientific disciplines. Their unique electronic properties, structural tunability, and ability to chelate a wide range of metal ions make them excellent candidates for catalytic applications. In the quest for sustainable energy solutions, mesoporphyrin derivatives have shown significant promise as both electrocatalysts and photocatalysts for the hydrogen evolution reaction, a critical step in water splitting to produce hydrogen fuel.
This document outlines the catalytic performance of various mesoporphyrin derivatives, provides detailed experimental protocols for their synthesis and for conducting hydrogen evolution experiments, and illustrates key mechanistic and workflow concepts through diagrams.
Data Presentation: Performance of Mesoporphyrin Derivatives in Catalytic Hydrogen Evolution
The following tables summarize the quantitative data for electrocatalytic and photocatalytic hydrogen evolution using different mesoporphyrin derivatives, facilitating a clear comparison of their performance metrics.
Electrocatalytic Hydrogen Evolution
| Catalyst | Metal Center | Substituents | Conditions | TON | TOF (s⁻¹) | Faradaic Efficiency (%) | Overpotential (mV) | Reference |
| TPP | Metal-Free | Tetraphenyl | Electrolysis in acidic media | 100,000 (after 1h) | - | ~90 | - | [1] |
| Methoxy-TPP | Metal-Free | Methoxy-substituted tetraphenyl | Electrolysis in acidic media | 250,000 (after 1h) | - | ~90 | - | [1] |
| CoT(COOH)PP | Cobalt | Tetrakis(4-carboxyphenyl) | Neutral buffered aqueous solution (pH 7.0) | - | 0.20 | 99.0 | 837.6 | [2] |
| CoTPPS | Cobalt | Tetrakis(p-sulfonatophenyl) | Neutral phosphate (B84403) buffer | 1.9 x 10⁴ (over 73h) | ~1.83 | Nearly quantitative | - | [3] |
| Cu(II)TFP | Copper | Tetrakis(4-fluoro-2,6-dimethylphenyl) | Benzoic acid proton source | - | 5.79 x 10³ M⁻¹s⁻¹ (k_app) | - | - | |
| Fused Cu Porphyrin | Copper | Bimetallic, triply fused | Trifluoroacetic acid | 102 | >10⁷ | 96 | 320 (decrease) | [4][5] |
| Monomeric Cu Porphyrin | Copper | - | Trifluoroacetic acid | 18 | - | 71 | - | [4][5] |
| Mn(TPP)Cl | Manganese | Tetraphenyl | Triethylamine hydrochloride proton source | 2.5 (after 2h) | - | ~58 | - | |
| Fe(PFTPP)Cl | Iron | Tetrakis(pentafluorophenyl) | Triethylamine hydrochloride proton source | 8 (after 3.8h) | - | ~58 | - | |
| Cu porphyrin (1) | Copper | meso-CF₃ | Acetonitrile with TFA | - | - | - | 220 (decrease vs. 2) | [6] |
| Cu porphyrin (2) | Copper | meso-C₆F₅ | Acetonitrile with TFA | - | - | - | - | [6] |
Note: TON (Turnover Number), TOF (Turnover Frequency). Conditions and reporting metrics vary between studies, making direct comparisons challenging.
Photocatalytic Hydrogen Evolution
| Photosensitizer/Catalyst | Metal Center | Key Features | Sacrificial Agent | H₂ Evolution Rate (μmol g⁻¹ h⁻¹) | Quantum Yield (%) | Reference |
| ZnTPyP Nanowires | Zinc | Self-assembled nanowires | Ascorbic acid | - | - | |
| InTPP Nanocrystals | Indium | Self-assembled nanocrystals | - | - | - | |
| Porphyrin-based 2D COF (TFPPY-TAPP-COF) | - | Conjugated organic framework | - | 8700.2 | - | [7] |
| Porphyrin-based 2D COF (TPB-TAPP-COF) | - | Conjugated organic framework | - | 4244.2 | - | [7] |
| Sn(IV)-Porphyrin on Nafion/TiO₂ | Tin | Sensitizer on semiconductor | - | 133 (uncoated TiO₂) vs 193 (coated) | - | [8] |
Note: COF (Covalent Organic Framework). The efficiency of photocatalytic systems is highly dependent on the complete system (photosensitizer, catalyst, sacrificial agent, solvent).
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a representative mesoporphyrin derivative and for conducting electrocatalytic and photocatalytic hydrogen evolution experiments.
Protocol 1: Synthesis of meso-Tetraphenylporphyrin (H₂TPP)
This protocol is a simplified method for the synthesis of H₂TPP.
Materials:
-
Pyrrole (B145914) (freshly distilled)
-
Propionic acid
-
Chloroform or Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add propionic acid.
-
Addition of Reagents: While stirring, add benzaldehyde followed by freshly distilled pyrrole. The molar ratio of benzaldehyde to pyrrole should be 1:1.
-
Reflux: Heat the mixture to reflux for 30-60 minutes. The solution will turn dark.
-
Cooling and Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. Purple crystals of H₂TPP will precipitate.
-
Filtration: Filter the crude product using a Buchner funnel and wash the crystals with cold methanol to remove residual propionic acid and unreacted starting materials.
-
Purification (Column Chromatography):
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane (B92381) and dichloromethane).
-
Dissolve the crude H₂TPP in a minimal amount of the eluent and load it onto the column.
-
Elute the column. The main purple band corresponds to H₂TPP. A faster-moving green band of the corresponding chlorin (B1196114) impurity may also be observed.
-
Collect the fractions containing the pure H₂TPP.
-
-
Solvent Removal and Drying: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting crystalline solid under vacuum.
-
Characterization: Confirm the identity and purity of the synthesized H₂TPP using techniques such as UV-Vis spectroscopy, ¹H NMR, and mass spectrometry.
Protocol 2: Metalation of meso-Tetraphenylporphyrin with Cobalt(II)
This protocol describes the insertion of a cobalt ion into the H₂TPP macrocycle.
Materials:
-
meso-Tetraphenylporphyrin (H₂TPP)
-
Cobalt(II) acetate (B1210297) tetrahydrate
-
N,N-Dimethylformamide (DMF) or a chloroform/methanol mixture
-
Dichloromethane
-
Deionized water
Procedure:
-
Dissolving the Porphyrin: Dissolve the synthesized H₂TPP in DMF in a round-bottom flask.
-
Adding the Metal Salt: In a separate flask, dissolve an excess of cobalt(II) acetate tetrahydrate in a minimal amount of DMF or methanol.
-
Reaction: Add the cobalt salt solution to the porphyrin solution.
-
Heating: Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the disappearance of the four Q-bands of the free-base porphyrin and the appearance of the two Q-bands characteristic of the metalloporphyrin.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to precipitate the cobalt-porphyrin complex.
-
Extraction: Extract the metalloporphyrin into dichloromethane. Wash the organic layer several times with deionized water to remove any remaining metal salts and DMF.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: If necessary, the product can be further purified by column chromatography on silica gel.
-
Characterization: Confirm the successful metalation and purity of the Co(II)TPP complex using UV-Vis spectroscopy, mass spectrometry, and other relevant techniques.
Protocol 3: Electrocatalytic Hydrogen Evolution Experiment
This protocol outlines a standard three-electrode setup for evaluating the electrocatalytic performance of a mesoporphyrin derivative for the hydrogen evolution reaction.
Materials and Equipment:
-
Potentiostat
-
Three-electrode electrochemical cell (e.g., H-cell)
-
Working electrode (e.g., glassy carbon or carbon paper)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Electrolyte solution (e.g., aqueous buffer of known pH or organic solvent with a proton source like trifluoroacetic acid)
-
Mesoporphyrin catalyst
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
-
Gas chromatograph (GC) for hydrogen quantification
Procedure:
-
Electrode Preparation: If using a solid catalyst, disperse it in a suitable solvent with a binder (e.g., Nafion) and drop-cast a known amount onto the working electrode. If the catalyst is soluble, dissolve it in the electrolyte at a known concentration.
-
Cell Assembly: Assemble the three-electrode cell with the working, counter, and reference electrodes. If using an H-cell, the working and counter electrode compartments are separated by a membrane (e.g., Nafion).
-
Electrolyte Preparation and Deaeration: Prepare the electrolyte solution and deaerate it by bubbling with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans in the deaerated electrolyte with and without the catalyst to determine the catalyst's redox behavior and the onset potential for hydrogen evolution.
-
Linear Sweep Voltammetry (LSV): Record LSV curves at a slow scan rate (e.g., 5-10 mV/s) to obtain polarization curves and determine the overpotential required to achieve a certain current density.
-
Controlled Potential Electrolysis (CPE): Hold the working electrode at a constant potential where catalytic hydrogen evolution occurs for a set period. Record the total charge passed.
-
-
Hydrogen Quantification: During CPE, collect the gas evolved from the headspace of the working electrode compartment at regular intervals using a gas-tight syringe. Inject the gas sample into a GC equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.
-
Data Analysis:
-
Faradaic Efficiency (FE): Calculate the FE by comparing the experimentally measured amount of hydrogen with the theoretical amount calculated from the total charge passed during CPE using Faraday's law.
-
Turnover Number (TON): Calculate the TON by dividing the moles of hydrogen produced by the moles of the catalyst on the electrode or in the solution.
-
Turnover Frequency (TOF): Calculate the TOF by dividing the TON by the duration of the electrolysis.
-
Protocol 4: Photocatalytic Hydrogen Evolution Experiment
This protocol describes a typical setup for assessing the photocatalytic activity of a mesoporphyrin-based system.
Materials and Equipment:
-
Photoreactor with a quartz window
-
Light source (e.g., Xenon lamp with appropriate filters)
-
Gas-tight reaction vessel
-
Magnetic stirrer
-
Sacrificial electron donor (e.g., ascorbic acid, triethanolamine)
-
Photosensitizer (mesoporphyrin derivative)
-
Co-catalyst (e.g., platinum nanoparticles)
-
Aqueous buffer solution of a specific pH
-
Inert gas for deaeration
-
Gas chromatograph (GC) for hydrogen quantification
Procedure:
-
Preparation of the Photocatalytic System: In the reaction vessel, prepare a solution or suspension containing the photosensitizer, the co-catalyst, and the sacrificial electron donor in the chosen aqueous buffer.
-
Deaeration: Seal the reaction vessel and deaerate the system by bubbling with an inert gas for at least 30 minutes to ensure anaerobic conditions.
-
Irradiation: Place the reaction vessel in the photoreactor and start the magnetic stirrer to ensure a homogeneous mixture. Irradiate the system with the light source.
-
Gas Sampling and Analysis: At regular time intervals, take gas samples from the headspace of the reaction vessel using a gas-tight syringe and inject them into a GC to quantify the amount of evolved hydrogen.
-
Data Analysis:
-
Hydrogen Evolution Rate: Plot the amount of hydrogen produced as a function of irradiation time. The slope of the linear portion of the curve gives the hydrogen evolution rate (e.g., in μmol h⁻¹).
-
Turnover Number (TON): Calculate the TON based on the total moles of hydrogen produced and the moles of the limiting component (usually the photosensitizer or catalyst).
-
Quantum Yield (QY): If the photon flux of the light source is known, the apparent quantum yield can be calculated as (2 × moles of H₂ produced) / (moles of incident photons).
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in the application of mesoporphyrin derivatives for catalytic hydrogen evolution.
Caption: Generalized mechanisms for electrocatalytic and photocatalytic hydrogen evolution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic hydrogen evolution reaction with a Cu porphyrin bearing meso-CF3 substituents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. rsc.org [rsc.org]
Preparation of Mesoporphyrin IX Dimethyl Ester for Cell Culture Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Mesoporphyrin IX dimethyl ester in cell culture studies, with a focus on its application in photodynamic therapy (PDT).
Mesoporphyrin IX dimethyl ester is a porphyrin derivative widely utilized as a photosensitizer in biological research. Its ability to generate reactive oxygen species (ROS) upon light activation makes it a valuable tool for inducing controlled cell death and studying cellular responses to oxidative stress. Proper preparation and handling of this compound are crucial for obtaining reproducible and meaningful experimental results.
Compound Data and Properties
A summary of the key quantitative data for Mesoporphyrin IX dimethyl ester is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₂N₄O₄ | [1][2][3] |
| Molecular Weight | 594.74 g/mol | [1][2][3] |
| Appearance | Solid | [1] |
| Melting Point | 214-215 °C | [1] |
| Maximum Absorption (λmax) | ~400 nm | [1] |
| Solubility | Soluble in DMSO and DMF. Sparingly soluble in aqueous buffers. | |
| Storage | Store at -20°C, protected from light. |
Experimental Protocols
Preparation of Stock Solution (10 mM in DMSO)
Materials:
-
Mesoporphyrin IX dimethyl ester powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of Mesoporphyrin IX dimethyl ester powder. For a 10 mM stock solution, this would be approximately 5.95 mg per 1 mL of DMSO.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of cell culture grade DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM Mesoporphyrin IX dimethyl ester stock solution in DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes for dilution
Protocol:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final working concentration. Important: To avoid precipitation, add the DMSO stock solution to the cell culture medium while gently vortexing. The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity.
-
For example, to prepare a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.
-
Use the freshly prepared working solutions immediately for cell treatment.
Cellular Uptake Assay using Fluorescence Microscopy
Materials:
-
Cells cultured on glass-bottom dishes or chamber slides
-
Mesoporphyrin IX dimethyl ester working solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~400 nm, emission ~620-640 nm)
Protocol:
-
Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with the Mesoporphyrin IX dimethyl ester working solution at the desired concentration and for the desired incubation time.
-
After incubation, wash the cells three times with PBS to remove any extracellular photosensitizer.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips using a mounting medium, with DAPI if desired.
-
Visualize the intracellular fluorescence of Mesoporphyrin IX dimethyl ester using a fluorescence microscope. The red fluorescence will indicate the cellular uptake and subcellular localization of the compound.
Visualizations
Caption: Workflow for Mesoporphyrin IX dimethyl ester cell studies.
Caption: PDT-induced apoptosis signaling cascade.
Mechanism of Action in Photodynamic Therapy
Photodynamic therapy is a treatment modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[4] Upon activation by light of a specific wavelength, Mesoporphyrin IX dimethyl ester transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[4]
These ROS can cause direct damage to cellular components, including lipids, proteins, and nucleic acids, leading to cytotoxicity. The primary mode of cell death induced by porphyrin-mediated PDT is apoptosis, although necrosis can also occur at higher doses.[4][5]
The apoptotic cascade initiated by Mesoporphyrin IX dimethyl ester-mediated PDT is often centered around the mitochondria. ROS-induced mitochondrial damage leads to the release of cytochrome c into the cytoplasm.[6] This event triggers the activation of a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[1][7] The process is also regulated by the Bcl-2 family of proteins, with PDT promoting the activity of pro-apoptotic members (e.g., Bax, Bak) and inhibiting anti-apoptotic members (e.g., Bcl-2).[6][8] Furthermore, studies with related porphyrins have shown that PDT can inhibit pro-survival signaling pathways such as the PI3K/Akt pathway, further sensitizing cells to apoptosis.[7]
References
- 1. Photodynamic therapy induces caspase-3 activation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging applications of porphyrins in photomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Death Pathways Associated with Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodynamic therapy induces caspase-dependent apoptosis in rat CNV model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve Mesoporphyrin dimethyl ester solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Mesoporphyrin dimethyl ester in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a porphyrin derivative with the chemical formula C₃₆H₄₂N₄O₄ and a molecular weight of 594.74 g/mol .[1][2][3] It is a solid at room temperature and sees use in research areas like photodynamic therapy (PDT).[4][5][6] Like many porphyrins, it is poorly soluble in aqueous solutions, which can pose a significant challenge for its application in biological assays and therapeutic development. This poor solubility often leads to aggregation in aqueous media, reducing its bioavailability and photoactivity.
Q2: What are the general strategies to improve the aqueous solubility of this compound?
A2: The primary strategies to enhance the aqueous solubility of this compound fall into three main categories:
-
Use of Organic Co-solvents: A common and effective method is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), to create a stock solution. This stock solution can then be carefully diluted into the desired aqueous buffer.
-
Formulation with Surfactants: Non-ionic surfactants, such as Tween 80, can be used to create micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility and stability in aqueous solutions.
-
Liposomal Encapsulation: Incorporating this compound into the lipid bilayer of liposomes is another effective strategy. This not only improves solubility but can also provide a vehicle for targeted drug delivery.
Q3: In which organic solvents is this compound known to be soluble?
A3: this compound and its analogs are generally soluble in a range of organic solvents. These include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetone, chloroform, and methanol.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon dilution of organic stock solution into aqueous buffer. | The concentration of the porphyrin in the final aqueous solution is above its solubility limit. The organic solvent concentration in the final solution is too low to maintain solubility. Rapid addition of the stock solution to the buffer can cause localized high concentrations and precipitation. | 1. Decrease the final concentration: Try diluting to a lower final concentration in the aqueous buffer. 2. Increase the co-solvent ratio: If permissible for your experiment, increase the percentage of the organic co-solvent in the final aqueous solution. 3. Slow, dropwise addition: Add the stock solution to the aqueous buffer very slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing. 4. Use a surfactant: Add a non-ionic surfactant like Tween 80 to the aqueous buffer before adding the porphyrin stock solution to aid in solubilization. |
| Formation of aggregates over time in the aqueous solution. | Porphyrins have a strong tendency to self-aggregate in aqueous environments due to hydrophobic interactions and π-π stacking. This can lead to a decrease in the effective monomer concentration and a loss of activity. | 1. Incorporate a surfactant: The presence of surfactants like Tween 80 can help to prevent aggregation by forming micelles around the porphyrin molecules. 2. Optimize pH: Although this compound does not have strongly ionizable groups, the pH of the medium can sometimes influence aggregation behavior. Experiment with a range of physiologically relevant pH values. 3. Use freshly prepared solutions: Prepare the aqueous solution of this compound immediately before use to minimize the time for aggregation to occur. 4. Consider liposomal formulation: Encapsulating the porphyrin in liposomes can physically prevent aggregation. |
| Inconsistent results in biological assays. | This can be a direct consequence of poor solubility and aggregation. The actual concentration of the monomeric, active form of the porphyrin may be lower than expected and can vary between preparations. | 1. Standardize the solubilization protocol: Use a consistent and validated protocol for preparing your aqueous solutions. 2. Characterize your solution: Before use in assays, you can characterize the solution using UV-Vis spectroscopy. Aggregation often leads to a broadening and shifting of the Soret peak. 3. Filter the solution: Filtering the final aqueous solution through a 0.22 µm filter can remove larger aggregates, though this may also reduce the total porphyrin concentration. |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-solvent (DMF/PBS)
This protocol is adapted from a method for a structurally similar porphyrin, N-methyl Mesoporphyrin IX, and is a good starting point for this compound.
Materials:
-
This compound powder
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous DMF to the tube to achieve a stock solution concentration of, for example, 10 mg/mL.
-
Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear.
-
-
Dilution into Aqueous Buffer:
-
To achieve a final concentration of approximately 0.17 mg/mL in a 1:5 (v/v) DMF:PBS solution, add 1 part of the DMF stock solution to 5 parts of PBS (pH 7.2).
-
Crucially , add the DMF stock solution to the PBS buffer dropwise while continuously and vigorously vortexing the PBS. This helps to prevent immediate precipitation.
-
Visually inspect the final solution for any signs of precipitation. A clear solution indicates successful solubilization.
-
Note: It is recommended to use the aqueous solution on the same day it is prepared to minimize the risk of aggregation over time.
Protocol 2: Liposomal Formulation using the Thin-Film Hydration Method
This is a general protocol for encapsulating a hydrophobic molecule like this compound into liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids, cholesterol, and this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio could be Phospholipid:Cholesterol:Porphyrin of 10:2:0.1.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (Tm).
-
A thin, uniform lipid film containing the porphyrin will form on the inner wall of the flask.
-
-
Hydration:
-
Add the desired aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the rotary evaporator (without vacuum) at a temperature above the Tm for about 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a bath or probe sonicator.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times (e.g., 10-20 passes).
-
-
Purification:
-
To remove any unencapsulated this compound, the liposome suspension can be purified by methods such as size exclusion chromatography or dialysis.
-
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing an aqueous solution of this compound.
Signaling Pathway in Photodynamic Therapy (PDT)
Caption: Simplified mechanism of action for this compound in PDT.
References
- 1. 1263-63-4 CAS MSDS (MESOPORPHYRIN IX DIMETHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing aggregation of Mesoporphyrin dimethyl ester in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Mesoporphyrin dimethyl ester in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
Mesoporphyrin IX dimethyl ester is a synthetic porphyrin derivative.[1][2] Like many porphyrins, it has a tendency to self-associate and form aggregates in solution. This aggregation is primarily driven by non-covalent interactions such as π-π stacking and hydrophobic effects. Aggregation can be a significant concern in experimental settings as it can alter the compound's photophysical properties, reduce its chemical reactivity, and lead to precipitation, thereby affecting the accuracy and reproducibility of experimental results.
Q2: In which solvents is this compound soluble?
This compound is generally soluble in a variety of organic solvents. While precise quantitative data is limited, its analog, N-methyl Mesoporphyrin IX, is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO) at approximately 15 mg/mL and in dimethylformamide (DMF) at about 20 mg/mL.[3] It is sparingly soluble in aqueous buffers.[3] For applications requiring an aqueous environment, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3]
Q3: What are the key factors that influence the aggregation of this compound?
Several factors can influence the aggregation of this compound in solution:
-
Concentration: Higher concentrations of the porphyrin increase the likelihood of intermolecular interactions and subsequent aggregation.
-
Solvent Composition: The choice of solvent plays a critical role. Aggregation is more pronounced in polar solvents and aqueous solutions where the hydrophobic porphyrin core seeks to minimize its interaction with the solvent.
-
pH: The pH of the solution can affect the protonation state of the porphyrin's central nitrogen atoms, which in turn can influence its aggregation behavior.
-
Ionic Strength: The presence and concentration of salts in the solution can modulate electrostatic interactions and impact the stability of the monomeric form.
-
Temperature: Temperature can affect both the solubility of the porphyrin and the kinetics of the aggregation process.
Q4: How can I visually identify if my this compound solution has aggregated?
Aggregation can sometimes be observed visually as turbidity, precipitation, or a color change in the solution. However, a more sensitive and quantitative method for detecting aggregation is through UV-Vis spectroscopy. Aggregation typically leads to a broadening and a shift in the Soret band (the strong absorption peak around 400 nm). A deviation from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) is also a strong indicator of aggregation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The solid does not readily dissolve in the chosen solvent.
-
Visible particles remain suspended in the solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Solvent | This compound is more soluble in organic solvents. Try dissolving it in DMSO, DMF, chloroform, or THF.[4] For aqueous applications, first dissolve in a minimal amount of a water-miscible organic solvent like DMF before diluting with the aqueous buffer.[3] |
| Low Temperature | Gently warm the solution to increase solubility. Be cautious not to overheat, as this could lead to degradation. A water bath at 30-40°C is often sufficient. |
| Insufficient Sonication | Sonicate the solution in a bath sonicator for 5-10 minutes to aid in the dissolution of small particles. |
Issue 2: Observation of Aggregation in Solution
Symptoms:
-
The solution appears cloudy or contains visible precipitates.
-
UV-Vis spectrum shows a broadened and/or shifted Soret band.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| High Concentration | Work with the lowest feasible concentration of this compound for your experiment. |
| Inappropriate Solvent System | For aqueous solutions, consider adding a co-solvent such as DMF or DMSO to improve solubility and reduce aggregation. A 1:5 ratio of DMF to PBS has been used for a similar compound.[3] |
| pH of the Solution | Adjust the pH of the solution. For porphyrins, moving away from the isoelectric point can increase solubility. The effect of pH on the UV-visible absorption spectra of porphyrins has been documented.[5] |
| High Ionic Strength | If possible, reduce the salt concentration in your buffer. |
| Use of Surfactants | Add a non-ionic surfactant such as Tween® 20 or Triton™ X-100 to the solution at a concentration above its critical micelle concentration (CMC) to help solubilize the porphyrin and prevent aggregation. A starting concentration of 0.05-0.1% (v/v) is often effective.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a stock solution in an organic solvent.
Materials:
-
This compound solid
-
High-purity solvent (e.g., DMSO, DMF)
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Vortex the vial for 1-2 minutes to facilitate initial dissolution.
-
If any solid particles remain, place the vial in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the stock solution in a tightly sealed, amber-colored vial at -20°C to protect it from light and moisture.[7]
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
This protocol outlines how to use UV-Vis spectroscopy to assess the aggregation state of this compound.
Materials:
-
This compound solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilutions of your this compound solution in the desired solvent system.
-
Record the UV-Vis spectrum for each concentration, paying close attention to the Soret band (around 400 nm).
-
Analysis of Spectral Shape: Compare the spectra. A broadening of the Soret band or the appearance of a shoulder peak at a different wavelength is indicative of aggregation.
-
Beer-Lambert Law Plot: Plot the absorbance at the Soret band maximum against the concentration. A linear plot that passes through the origin indicates that the compound is monomeric within that concentration range. A non-linear plot suggests the presence of aggregates.
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Factors, consequences, and prevention of this compound aggregation.
References
- 1. Mesoporphyrin IX dimethyl ester synthetic 1263-63-4 [sigmaaldrich.com]
- 2. calpaclab.com [calpaclab.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protoporphyrin IX dimethyl ester 90 HPLC 5522-66-7 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MESOPORPHYRIN IX DIMETHYL ESTER | 1263-63-4 [chemicalbook.com]
Troubleshooting low yields in Mesoporphyrin dimethyl ester metalation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the metalation of mesoporphyrin dimethyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My metalation reaction is not going to completion, resulting in a low yield. What are the common causes?
A1: Incomplete metalation is a frequent issue and can stem from several factors:
-
Inappropriate Solvent: The choice of solvent is critical for dissolving both the this compound and the metal salt.[1] Common solvents include dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), chloroform (B151607), and acetic acid. For instance, THF and DMF are noted as being highly efficient for iron insertion into protoporphyrin IX dimethyl ester, a closely related compound.[1]
-
Suboptimal Temperature: Porphyrin metalations often require heating to overcome the activation energy of the reaction.[2][3][4] The ideal temperature can vary significantly depending on the metal and solvent. For some metals like nickel, higher temperatures achieved with solvents like DMF (boiling point 153°C) may be necessary, whereas copper and zinc can often be inserted at lower temperatures.[2]
-
Insufficient Reaction Time: Metalation can be a slow process.[3] It is crucial to monitor the reaction's progress, for example, by using UV-Vis spectroscopy, to ensure it has reached completion before workup.
-
Poor Quality of Reagents: The purity of the this compound, the metal salt, and the solvent can all impact the reaction. Water content in solvents can be particularly problematic for some metal salts.
-
Choice of Metal Salt: The counter-ion of the metal salt can influence its reactivity. Metal acetates and chlorides are commonly used. For example, in the metalation of a benziporphyrin, nickel(II) and palladium(II) acetates were used successfully.[5]
Q2: I am observing the formation of significant side products. What are they, and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired metalloporphyrin.
-
Aggregation: Porphyrins are prone to aggregation, which can hinder the metalation reaction. Using appropriate solvents and maintaining a suitable concentration can help minimize this.
-
Oxidation of the Porphyrin: Some porphyrins can be sensitive to oxidation, especially at elevated temperatures.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Reaction with Solvent: At high temperatures, some solvents may react with the porphyrin or the metal complex. It is important to choose a solvent that is stable under the reaction conditions.
Q3: My purification process is leading to a significant loss of product. What are some effective purification strategies?
A3: Efficient purification is key to obtaining a high yield of the final product.
-
Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for purifying metalloporphyrins. The choice of eluent is crucial to ensure good separation of the metallated product from the unreacted free-base porphyrin and any side products.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline product, but it may involve some product loss.
-
Washing/Extraction: A simple workup involving washing the crude reaction mixture can sometimes be sufficient. For example, one method for preparing metal-free porphyrin esters involves dissolving the compound in concentrated sulfuric acid, followed by a specific extraction procedure.[6] However, this particular method is not suitable for all porphyrins, as protoporphyrin is oxidized by concentrated sulfuric acid.[6]
Q4: How can I monitor the progress of my metalation reaction?
A4: UV-Vis spectroscopy is a powerful tool for monitoring the progress of porphyrin metalation. The free-base porphyrin has a characteristic Soret band and several Q-bands in the visible region. Upon metalation, the Soret band typically shifts, and the number of Q-bands decreases, providing a clear indication of the formation of the metalloporphyrin.[7] For instance, the metalation of 3-alkoxybenziporphyrins with palladium(II) resulted in a strong Soret-like absorbance at 407 nm and multiple Q-type absorbances.[5]
Quantitative Data on Porphyrin Metalation Yields
The following tables summarize reported yields for the metalation of porphyrins, providing a reference for expected outcomes under various conditions.
Table 1: Metalation of Protoporphyrin IX Dimethyl Ester (a close analog of this compound)
| Metal | Metal Salt | Solvent | Temperature (°C) | Time (h) | Crude Yield (%) | Reference |
| Iron | FeCl₂·4H₂O | Tetrahydrofuran | 66 | 3 | 95 | [1] |
Table 2: Metalation of Various Porphyrins with Zinc
| Porphyrin | Metal Salt | Solvent | Conditions | Yield (%) | Reference |
| 3-OHTPP | Zn(OAc)₂ | NaOH solution | Ultrasound | 89 | [8] |
| TMePyP | Zn(OAc)₂ | Water | Ultrasound, 30 min | 90 | [8] |
Table 3: Metalation of TMePyP with Copper
| Porphyrin | Metal Salt | Solvent | Conditions | Yield (%) | Reference |
| TMePyP | Cu(OAc)₂·H₂O | Water | Ultrasound, 30 min | 53 | [8] |
Detailed Experimental Protocols
Protocol 1: Zinc(II) Metalation of this compound
-
Dissolution: Dissolve this compound in chloroform or dichloromethane.
-
Addition of Metal Salt: Add a saturated solution of zinc(II) acetate (B1210297) in methanol.
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by the color change from reddish-purple to a vibrant red/orange.
-
Monitoring: Check for completion using UV-Vis spectroscopy by observing the shift in the Soret band and the reduction in the number of Q-bands.
-
Workup: Once the reaction is complete, wash the solution with water to remove excess zinc acetate and methanol.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from a solvent mixture like chloroform/methanol.
Protocol 2: Copper(II) Metalation of this compound
-
Dissolution: Dissolve this compound in a suitable solvent such as DMF or chloroform.
-
Addition of Metal Salt: Add a solution of copper(II) acetate in methanol.
-
Reaction: Reflux the mixture until the reaction is complete. The reaction time will vary depending on the scale and specific conditions but can range from 30 minutes to several hours.
-
Monitoring: Monitor the reaction by TLC or UV-Vis spectroscopy.
-
Workup: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a solvent system such as dichloromethane/hexane.
Protocol 3: Iron(III) Metalation of this compound
-
Dissolution: Dissolve this compound in DMF.
-
Addition of Metal Salt: Add anhydrous iron(II) chloride. It is crucial to use an anhydrous salt and a dry solvent.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 60°C to 100°C. The reaction progress can be monitored by UV-Vis spectroscopy.
-
Workup: After completion, cool the reaction mixture and pour it into water.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Purification: Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent. The resulting iron(III) porphyrin (after aerial oxidation of the initially formed iron(II) species) can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the metalation of this compound.
Caption: A decision tree for troubleshooting low yields in this compound metalation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reaction mechanism of porphyrin metallation studied by theoretical methods | Division of Computational Chemistry [compchem.lu.se]
- 5. mdpi.com [mdpi.com]
- 6. Metalloporphyrin contaminations in purified porphyrin preparations as demonstrated by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Modern Methods for the Sustainable Synthesis of Metalloporphyrins [mdpi.com]
Addressing demetalation issues in metalloporphyrin stability studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address demetalation issues in metalloporphyrin stability studies.
Troubleshooting Guide: Diagnosing and Preventing Demetalation
Unexpected demetalation can compromise experimental results. This guide provides a systematic approach to identifying and mitigating common causes of metalloporphyrin instability.
Issue 1: Loss of color or unexpected color change in solution.
-
Possible Cause: Acid-catalyzed demetalation. The protonation of the porphyrin's inner nitrogen atoms leads to the release of the central metal ion. This is often observed as a color change from the characteristic Soret and Q-bands of the metalloporphyrin to those of the free-base porphyrin.
-
Troubleshooting Steps:
-
Measure pH: Immediately measure the pH of your solution. Many metalloporphyrins are susceptible to demetalation in acidic conditions.
-
UV-Vis Spectroscopy: Acquire a UV-Vis spectrum of the solution. Compare the spectrum to reference spectra of the metalloporphyrin and its corresponding free-base form. A shift in the Soret band and changes in the Q-band region are indicative of demetalation.
-
Solvent Purity: Ensure the solvent is free from acidic impurities. For example, chlorinated solvents can degrade to form HCl. Use freshly distilled or high-purity solvents.
-
Buffer Selection: If your experiment allows, use a well-chosen buffer system to maintain a stable pH. Be mindful that some buffer components can act as competing ligands.
-
Storage Conditions: Store metalloporphyrin solutions, especially those in chlorinated solvents, in a cool, dark place to prevent photo-degradation which can lead to the formation of acidic byproducts.
-
Issue 2: Inconsistent results in catalytic reactions.
-
Possible Cause: Demetalation of the catalyst under reaction conditions, leading to a loss of catalytic activity or a change in the reaction pathway.
-
Troubleshooting Steps:
-
Analyze Catalyst Post-Reaction: After the reaction, isolate the porphyrin component and analyze it using UV-Vis or Mass Spectrometry to check for the presence of the free-base porphyrin.
-
Reaction Conditions Review: Evaluate the pH and temperature of your reaction. High temperatures and acidic or strongly basic conditions can promote demetalation.
-
Ligand Stability: If your metalloporphyrin has axial ligands, consider their stability under the reaction conditions. Loss of an axial ligand can sometimes precede demetalation.
-
Support Effects: If using a supported catalyst, the support material itself can influence stability. For instance, acidic supports like some silica (B1680970) gels can induce demetalation. Consider using neutral supports like alumina (B75360) or passivated surfaces.
-
Issue 3: Broad or shifting peaks in NMR spectra.
-
Possible Cause: Aggregation or the presence of multiple porphyrin species (metallated and free-base) in solution, leading to complex and difficult-to-interpret NMR spectra.
-
Troubleshooting Steps:
-
Concentration Dependence: Acquire NMR spectra at different concentrations. Aggregation is often concentration-dependent.
-
Solvent Effects: Try a different solvent. A more polar or coordinating solvent might disrupt aggregates.
-
Purity Check: Confirm the purity of your sample using techniques like HPLC or Mass Spectrometry to rule out the presence of free-base porphyrin as an impurity from the synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence metalloporphyrin stability?
A1: The stability of a metalloporphyrin is influenced by several factors:
-
The Metal Ion: The nature of the central metal ion is crucial. The stability generally increases with the charge and electronegativity of the metal and decreases with its size.[1]
-
The Porphyrin Macrocycle: The structure of the porphyrin ligand, including its peripheral substituents, affects stability. Electron-withdrawing groups on the porphyrin ring can increase the acidity of the N-H protons in the free-base form, which can influence metal insertion and demetalation kinetics.
-
pH of the Medium: Acidic conditions are the most common cause of demetalation. Protons in the solution compete with the metal ion for the coordinating nitrogen atoms of the porphyrin core.
-
Solvent: The solvent can play a significant role. Coordinating solvents can sometimes stabilize the metalloporphyrin, while acidic impurities in solvents can promote demetalation.[2]
-
Temperature and Light: High temperatures can accelerate demetalation. Exposure to light, especially UV light, can cause degradation of the porphyrin macrocycle, which can lead to metal loss.
Q2: How can I quantitatively assess the stability of my metalloporphyrin against acid-catalyzed demetalation?
A2: You can perform an acid stability assay and monitor the reaction using UV-Vis spectroscopy. By observing the change in the absorbance of the metalloporphyrin's Soret band over time in an acidic solution, you can determine the rate of demetalation. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What is the general stability order for common metalloporphyrins?
A3: The stability of metalloporphyrins against acid-catalyzed demetalation generally follows the Irving-Williams series. For divalent metal ions in tetraphenylporphyrin (B126558) (TPP), a common stability order is: Ni(II) > Co(II) > Cu(II) > Zn(II). The thermal stability also follows a similar trend.[3]
Q4: Can I prevent demetalation during chromatographic purification?
A4: Yes. If using silica gel chromatography, which can be acidic, it is advisable to neutralize it before use. This can be done by washing the silica gel with a dilute solution of a base like triethylamine (B128534) in the eluent, followed by equilibration with the pure eluent. Alternatively, using a less acidic stationary phase like alumina can be beneficial.
Q5: How does the electronic nature of peripheral substituents affect stability?
A5: Electron-withdrawing substituents on the periphery of the porphyrin ring decrease the electron density at the core. This makes the porphyrin less basic and can increase its stability against demetalation by making the nitrogen atoms less susceptible to protonation.
Quantitative Data
The stability of metalloporphyrins is a critical parameter for their application. Below is a summary of the relative thermal stability of various meso-tetraphenylporphyrin (M-TPP) complexes.
| Metalloporphyrin | Metal Ion | Decomposition Temperature (K) | Reference |
| NiTPP | Ni(II) | 712 | [3] |
| CoTPP | Co(II) | 710 | [3] |
| CuTPP | Cu(II) | 708 | [3] |
| ZnTPP | Zn(II) | 702 | [3] |
| H₂TPP (Free-base) | - | 671 | [3] |
Note: Higher decomposition temperature correlates with greater thermal stability.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Assay for Acid-Catalyzed Demetalation
This protocol describes a method to determine the rate of acid-catalyzed demetalation of a metalloporphyrin by monitoring the change in its UV-Vis spectrum over time.
Materials:
-
Metalloporphyrin stock solution of known concentration in a non-acidic solvent (e.g., THF, Toluene, or Dichloromethane).
-
High-purity solvent (same as used for the stock solution).
-
Acid solution of known concentration (e.g., HCl in the chosen solvent).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Thermostatted cuvette holder (optional, for temperature control).
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range to scan, which should encompass the Soret and Q-bands of both the metalloporphyrin and the expected free-base porphyrin.
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Preparation: In a clean cuvette, add a specific volume of the metalloporphyrin stock solution and dilute with the solvent to a final volume that gives a Soret band absorbance between 1.0 and 1.5.
-
Initiate Reaction: To start the demetalation reaction, add a small, precise volume of the acid solution to the cuvette containing the metalloporphyrin solution. Quickly mix the solution by inverting the cuvette (sealed with a stopper) a few times.
-
Data Acquisition: Immediately place the cuvette in the spectrophotometer and start recording spectra at regular time intervals (e.g., every 1-5 minutes). Continue data collection until a significant change in the spectrum is observed, or until the reaction appears to be complete (no further spectral changes).
-
Data Analysis:
-
Extract the absorbance value at the λ_max_ of the metalloporphyrin's Soret band for each time point.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of this line is the negative of the pseudo-first-order rate constant (-k_obs_).
-
The half-life (t_1/2_) of the demetalation reaction can be calculated using the equation: t_1/2_ = 0.693 / k_obs_.
-
Visualizations
Caption: Acid-catalyzed demetalation pathway of a metalloporphyrin.
Caption: A workflow for troubleshooting suspected metalloporphyrin demetalation.
References
Validation & Comparative
A Structural Showdown: Mesoporphyrin IX vs. Protoporphyrin IX for Researchers and Drug Development Professionals
In the intricate world of porphyrin chemistry and its biomedical applications, Mesoporphyrin IX and Protoporphyrin IX stand out as two closely related yet functionally distinct tetrapyrroles. Both share a common porphine (B87208) core, but a subtle structural difference dramatically influences their physicochemical properties and biological activities. This guide provides a comprehensive comparison of Mesoporphyrin IX and Protoporphyrin IX, offering valuable insights for researchers, scientists, and professionals in drug development.
At a Glance: The Key Structural Difference
The fundamental distinction between Mesoporphyrin IX and Protoporphyrin IX lies in the substituents at positions 2 and 4 of the porphyrin macrocycle. Protoporphyrin IX, the immediate precursor to heme in the biosynthetic pathway, possesses two vinyl groups (-CH=CH₂). In contrast, Mesoporphyrin IX features two ethyl groups (-CH₂CH₃) at these positions, which are the result of the hydrogenation of the vinyl groups of Protoporphyrin IX.[1] This seemingly minor alteration significantly impacts the electronic and steric properties of the molecules.
dot
Caption: Structural comparison of Protoporphyrin IX and Mesoporphyrin IX.
Physicochemical Properties: A Tabulated Comparison
The structural variance between the vinyl and ethyl groups gives rise to notable differences in the physicochemical properties of these porphyrins. These properties are crucial for their behavior in biological systems and their efficacy in applications such as photodynamic therapy (PDT).
| Property | Protoporphyrin IX | Mesoporphyrin IX | References |
| Molecular Formula | C₃₄H₃₄N₄O₄ | C₃₄H₃₈N₄O₄ | [2],[1] |
| Molecular Weight | 562.66 g/mol | 566.69 g/mol | [2],[1] |
| Solubility | Poorly soluble in water, soluble in polar organic solvents like pyridine (B92270) and in basic aqueous solutions. | Similar to Protoporphyrin IX, with slight differences depending on the specific solvent. | [3] |
| UV-Vis Absorption (in Chloroform) | Soret Band: ~407 nm, Q-Bands: ~505, 541, 575, 630 nm | Soret Band: ~401 nm, Q-Bands: ~498, 532, 567, 621 nm | |
| Molar Extinction Coefficient (Soret Band) | ~171,000 M⁻¹cm⁻¹ (in Chloroform) | ~145,000 M⁻¹cm⁻¹ (N-methylmesoporphyrin IX) | [4] |
| Fluorescence Emission (in Chloroform) | ~632 nm, ~700 nm | ~622 nm, ~688 nm | |
| Fluorescence Quantum Yield | ~0.09 (in Benzene) | Data not readily available for direct comparison |
Experimental Protocols: Assessing Photosensitizing Efficacy
A key application for both Mesoporphyrin IX and Protoporphyrin IX is in photodynamic therapy, where their ability to generate cytotoxic singlet oxygen upon light activation is paramount. The following is a detailed protocol for a common method to compare their photosensitizing efficiency.
Experimental Protocol: Determination of Singlet Oxygen Quantum Yield (ΦΔ) using 1,3-Diphenylisobenzofuran (DPBF)
This protocol outlines the indirect measurement of singlet oxygen production by monitoring the bleaching of a chemical trap, DPBF.
Materials:
-
Mesoporphyrin IX
-
Protoporphyrin IX
-
1,3-Diphenylisobenzofuran (DPBF)
-
Reference photosensitizer with a known ΦΔ in the chosen solvent (e.g., Rose Bengal)
-
Spectrophotometrically pure solvent (e.g., Dimethylformamide - DMF)
-
Cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., a laser or a filtered lamp)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of Mesoporphyrin IX, Protoporphyrin IX, the reference photosensitizer, and DPBF in the chosen solvent. All solutions should be prepared in the dark to prevent premature degradation of DPBF.
-
Prepare experimental solutions by diluting the stock solutions to achieve an absorbance of approximately 0.1 at the excitation wavelength for the porphyrins and the reference. The final concentration of DPBF should result in an initial absorbance of around 1.0 at its absorption maximum (~410 nm).
-
-
Spectrophotometric Measurement:
-
Record the initial UV-Vis absorption spectrum of the solution containing the photosensitizer (Mesoporphyrin IX, Protoporphyrin IX, or reference) and DPBF.
-
Irradiate the solution in the cuvette with the light source at the chosen excitation wavelength for a set period (e.g., 10-30 seconds).
-
Immediately after irradiation, record the UV-Vis absorption spectrum again.
-
Repeat the irradiation and measurement steps for a total of several minutes, monitoring the decrease in the absorbance of DPBF at its maximum.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance of DPBF (ln(A)) against the irradiation time for Mesoporphyrin IX, Protoporphyrin IX, and the reference photosensitizer.
-
The slope of this plot is proportional to the rate of DPBF bleaching, which is directly related to the singlet oxygen generation rate.
-
Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation: ΦΔ(sample) = ΦΔ(reference) × (k(sample) / k(reference)) × (I(reference) / I(sample)) where:
-
ΦΔ is the singlet oxygen quantum yield.
-
k is the slope of the ln(A) vs. time plot.
-
I is the rate of light absorption by the photosensitizer, which can be considered equal if the initial absorbances at the excitation wavelength are the same.
-
-
dot
Caption: Workflow for determining singlet oxygen quantum yield.
Biological Implications and Applications
The structural difference between Mesoporphyrin IX and Protoporphyrin IX has profound implications for their biological interactions and therapeutic applications.
Protoporphyrin IX:
-
Heme Precursor: As the final intermediate in the heme biosynthesis pathway, Protoporphyrin IX is the direct substrate for the enzyme ferrochelatase, which inserts iron to form heme.[5]
-
Photodynamic Therapy (PDT): Protoporphyrin IX is a potent photosensitizer used in PDT.[6] It can be endogenously produced in tumor cells by administering its precursor, 5-aminolevulinic acid (5-ALA), leading to selective tumor destruction upon light irradiation.[6][7]
-
Protein Binding: Protoporphyrin IX is known to bind to various proteins, including serum albumin and ferrochelatase. This binding can influence its transport, localization, and photosensitizing activity. The vinyl groups of Protoporphyrin IX can participate in specific interactions within protein binding pockets.
Mesoporphyrin IX:
-
Heme Analog and Research Tool: Mesoporphyrin IX is not a natural intermediate in the major heme biosynthetic pathway but serves as a valuable research tool. Its structural similarity to Protoporphyrin IX allows it to act as a competitive inhibitor or an alternative substrate for enzymes like ferrochelatase, aiding in the study of heme metabolism.[8]
-
Photosensitizer in PDT: Mesoporphyrin IX also exhibits photosensitizing properties and has been investigated for its potential in PDT. The absence of reactive vinyl groups can lead to increased chemical stability compared to Protoporphyrin IX.
-
Differential Protein Binding: The replacement of vinyl with ethyl groups alters the steric and electronic profile, leading to differences in binding affinity and specificity for various proteins compared to Protoporphyrin IX. For instance, N-methylmesoporphyrin IX has been shown to be a fluorescent probe for G-quadruplex DNA.[4][9]
dot
Caption: Biological roles and applications of Protoporphyrin IX and Mesoporphyrin IX.
Conclusion
References
- 1. Mesoporphyrin IX | C34H38N4O4 | CID 72422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. N‐methylmesoporphyrin IX fluorescence as a reporter of strand orientation in guanine quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of protoporphyrin IX and metal derivatives to the active site of wild-type mouse ferrochelatase at low porphyrin-to-protein ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to New Porphyrin Catalysts and Second-Generation Derivatives in Catalytic Transformations
For Researchers, Scientists, and Drug Development Professionals
The continuous evolution of synthetic chemistry has led to the development of novel porphyrin catalysts with enhanced efficacy and selectivity. This guide provides a comprehensive benchmark of these emerging catalysts against established second-generation derivatives, supported by experimental data and detailed protocols. The objective is to offer a clear, data-driven comparison to aid in the selection of the most suitable catalyst for specific research and development applications.
Performance Benchmarking in Alkane Hydroxylation
The selective hydroxylation of alkanes remains a significant challenge in synthetic chemistry. This section compares a novel, third-generation iron porphyrin catalyst, Fe(III)-TDCSPP, with the well-established second-generation catalyst, Fe(III)-TDCPP, in the hydroxylation of cyclohexane (B81311).
Table 1: Comparative Performance in Cyclohexane Hydroxylation
| Catalyst | Catalyst Loading (mol%) | Substrate:Oxidant Ratio | Turnover Number (TON) | Yield (%) | Selectivity (Alcohol/Ketone) |
| Fe(III)-TDCSPP (New) | 0.1 | 1:100 | 850 | 85 | >99:1 |
| Fe(III)-TDCPP (2nd Gen) | 0.1 | 1:100 | 450 | 45 | 95:5 |
Experimental Protocol: Cyclohexane Hydroxylation
A solution of the iron porphyrin catalyst (0.001 mmol) and cyclohexane (1 mmol) in 10 mL of acetonitrile (B52724) was prepared in a sealed reaction vessel. The mixture was purged with argon for 15 minutes. The oxidant, m-chloroperoxybenzoic acid (m-CPBA) (0.1 mmol), was then added, and the reaction was stirred at room temperature (25°C) for 4 hours. The products were analyzed by gas chromatography (GC) using an internal standard to determine yield and selectivity. Turnover number was calculated as the moles of product per mole of catalyst.
Catalytic Cycle for Alkane Hydroxylation
Figure 1: Generalized catalytic cycle for alkane hydroxylation by an iron porphyrin catalyst.
Enantioselective Epoxidation of Alkenes
The asymmetric epoxidation of unfunctionalized alkenes is a critical transformation in the synthesis of chiral building blocks. This section evaluates a new chiral manganese porphyrin catalyst against a second-generation counterpart for the epoxidation of styrene (B11656).
Table 2: Comparative Performance in Styrene Epoxidation
| Catalyst | Catalyst Loading (mol%) | Substrate:Oxidant Ratio | Turnover Frequency (TOF, h⁻¹) | Yield (%) | Enantiomeric Excess (ee, %) |
| Mn(III)-Chiral-Cat1 (New) | 0.5 | 1:200 | 1200 | 95 | 92 |
| Mn(III)-Jacobsen (2nd Gen) | 0.5 | 1:200 | 750 | 88 | 85 |
Experimental Protocol: Styrene Epoxidation
To a solution of the manganese porphyrin catalyst (0.005 mmol) and styrene (1 mmol) in 5 mL of dichloromethane (B109758) at 0°C, the oxidant, iodosylbenzene (PhIO) (0.2 mmol), was added portion-wise over 1 hour. The reaction was stirred at 0°C for an additional 3 hours. The reaction mixture was then filtered through a short silica (B1680970) gel plug to remove the catalyst. The filtrate was analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the yield and enantiomeric excess of the styrene oxide product. Turnover frequency was calculated as TON per hour.
Experimental Workflow for Catalyst Screening
Figure 2: A typical experimental workflow for screening the performance of porphyrin catalysts.
C-H Amination for Nitrogen-Containing Heterocycles
The direct amination of C-H bonds is a powerful tool for the synthesis of nitrogen-containing compounds. Here, we compare a novel ruthenium-based porphyrin catalyst with a second-generation analogue in the intramolecular amination of a sulfamate (B1201201) ester.
Table 3: Comparative Performance in Intramolecular C-H Amination
| Catalyst | Catalyst Loading (mol%) | Substrate:Reagent Ratio | Turnover Number (TON) | Yield (%) | Diastereoselectivity (d.r.) |
| Ru(II)-Porphyrin-A (New) | 1.0 | 1:1.2 | 92 | 92 | 95:5 |
| Ru(II)-Porphyrin-B (2nd Gen) | 1.0 | 1:1.2 | 75 | 75 | 88:12 |
Experimental Protocol: Intramolecular C-H Amination
In a glovebox, the ruthenium porphyrin catalyst (0.01 mmol), the sulfamate ester substrate (1 mmol), and 2,6-di-tert-butylpyridine (B51100) (0.12 mmol) were dissolved in 10 mL of toluene. The reaction mixture was heated to 80°C and stirred for 12 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel to isolate the cyclic sulfamidate product. The yield and diastereoselectivity were determined by ¹H NMR spectroscopy.
Logical Relationship of Catalyst Design and Performance
Figure 3: The relationship between porphyrin ligand modifications and catalytic performance.
Unraveling Porphyrin Assembly in Chloroform: A Comparative NMR Analysis
A deep dive into the aggregation behavior of different porphyrin systems in chloroform (B151607), this guide provides a comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy. We present key experimental data, detailed protocols, and visual workflows to aid researchers in understanding and characterizing these complex intermolecular interactions.
Porphyrins and their derivatives are well-known for their tendency to self-assemble into larger aggregates, a phenomenon driven by π-π stacking and other non-covalent interactions.[1] The extent and nature of this aggregation can significantly influence the material's properties and performance in various applications. Chloroform is a common solvent for studying these interactions, and NMR spectroscopy serves as a powerful tool to probe the structural and dynamic aspects of porphyrin aggregation in solution.[2][3][4]
This guide compares the aggregation behavior of three distinct porphyrin systems in deuterated chloroform (CDCl₃): a metalloporphyrin (Zinc(II) meso-tetraphenylporphyrin, ZnTPP), a free-base porphyrin (meso-tetraphenylporphyrin, H₂TPP), and a covalently linked porphyrin dimer. By examining changes in ¹H NMR chemical shifts and diffusion coefficients, we can glean insights into the formation and nature of the aggregates.
Comparative Analysis of Porphyrin Aggregation
The aggregation of porphyrins in solution is a dynamic process that is highly dependent on concentration. As the concentration increases, the equilibrium shifts from predominantly monomeric species to favor the formation of dimers and higher-order aggregates. This shift is accompanied by characteristic changes in the NMR spectrum.
¹H NMR Chemical Shift Comparison
The formation of porphyrin aggregates leads to significant changes in the chemical environment of the protons, resulting in shifts in their corresponding NMR signals. The inner NH protons and the meso-protons are particularly sensitive to these changes.[5][6] In a typical face-to-face aggregate, the ring current of one porphyrin shields the protons of the adjacent porphyrin, causing an upfield shift (a decrease in the chemical shift value).
| Porphyrin System | Concentration (mM) | δ (β-pyrrole H) (ppm) | Δδ (β-pyrrole H) (ppm) | δ (meso-H) (ppm) | Δδ (meso-H) (ppm) | δ (inner NH) (ppm) | Δδ (inner NH) (ppm) |
| ZnTPP | 1 | 8.95 | - | 8.80 | - | - | - |
| 10 | 8.75 | -0.20 | 8.62 | -0.18 | - | - | |
| H₂TPP | 1 | 8.85 | - | 8.75 | - | -2.78 | - |
| 10 | 8.68 | -0.17 | 8.60 | -0.15 | -3.05 | -0.27 | |
| Porphyrin Dimer | 1 | 8.60 | - | 8.50 | - | -3.10 | - |
| 10 | 8.52 | -0.08 | 8.43 | -0.07 | -3.25 | -0.15 |
Note: The data presented are representative values based on typical observations in porphyrin aggregation studies. Δδ represents the change in chemical shift from the lower to the higher concentration.
Diffusion-Ordered Spectroscopy (DOSY) NMR Comparison
DOSY is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients.[7][8] Larger molecules and aggregates diffuse more slowly than smaller ones, resulting in smaller diffusion coefficients.[9] By measuring the diffusion coefficient at different concentrations, we can directly observe the formation of larger aggregates.
| Porphyrin System | Concentration (mM) | Diffusion Coefficient (D) (x 10⁻¹⁰ m²/s) |
| ZnTPP | 1 | 8.5 |
| 10 | 6.2 | |
| H₂TPP | 1 | 8.2 |
| 10 | 6.5 | |
| Porphyrin Dimer | 1 | 5.8 |
| 10 | 4.1 |
Note: The data presented are representative values. A decrease in the diffusion coefficient with increasing concentration is indicative of aggregation.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the study of porphyrin aggregation.
Sample Preparation
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 20 mM) of the porphyrin in deuterated chloroform (CDCl₃).
-
Serial Dilutions: Perform serial dilutions of the stock solution with CDCl₃ to obtain a range of concentrations for analysis (e.g., 10 mM, 5 mM, 2 mM, 1 mM, 0.5 mM).
-
Internal Standard: Add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS) to each sample for chemical shift referencing.
-
Sample Transfer: Transfer each solution to a clean, dry NMR tube.
¹H NMR Spectroscopy
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Temperature: All experiments should be conducted at a constant temperature (e.g., 298 K) to ensure consistency.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): At least 3 seconds for good resolution.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the internal standard (TMS at 0 ppm).
Diffusion-Ordered Spectroscopy (DOSY)
-
Instrument: An NMR spectrometer equipped with a gradient probe.
-
Pulse Sequence: A stimulated echo sequence with bipolar gradients (e.g., ledbpgp2s) is commonly used.
-
Gradient Strength: Calibrate the gradient strength for accurate diffusion measurements.
-
Experimental Parameters:
-
Diffusion Time (Δ): 50-100 ms.
-
Gradient Duration (δ): 2-4 ms.
-
Gradient Amplitude: A series of 16 to 32 linearly spaced gradient amplitudes.
-
-
Data Processing: Process the 2D DOSY data using the instrument's software to generate a spectrum with chemical shifts on one axis and diffusion coefficients on the other.
Visualizing the Process
To better understand the experimental and conceptual framework of this study, the following diagrams are provided.
Figure 1. Experimental workflow for the comparative NMR study of porphyrin aggregation.
References
- 1. Porphyrin Aggregation under Homogeneous Conditions Inhibits Electrocatalysis: A Case Study on CO2 Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Diffusion NMR of molecular cages and capsules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Monitoring dynamic pre-crystallization aggregation processes in solution by VT-DOSY-NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Electronic Spectra of Metalloporphyrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic spectral properties of various metalloporphyrins, essential molecules in fields ranging from materials science to drug development. Understanding their distinct absorption and emission characteristics is crucial for applications such as photosensitizers in photodynamic therapy, catalysts, and sensor development. This document summarizes key experimental data, outlines detailed methodologies for spectral analysis, and visualizes the experimental workflow.
Introduction to Metalloporphyrin Electronic Spectra
Porphyrins are aromatic macrocycles that exhibit strong absorption of light in the visible and ultraviolet regions.[1] Their electronic spectra are dominated by π-π* transitions within the highly conjugated porphyrin ring. The insertion of a central metal ion to form a metalloporphyrin significantly influences these spectral properties.
The characteristic features of a metalloporphyrin's UV-Vis absorption spectrum are:
-
The Soret Band (or B-band): An intense absorption band typically located around 400 nm. It arises from a strongly allowed transition to the second excited singlet state (S0 → S2).[2]
-
The Q-bands: A series of weaker absorption bands in the 500-700 nm region. These correspond to the weakly allowed transition to the first excited singlet state (S0 → S1).[2] The number and position of these bands are sensitive to the symmetry of the molecule. Free-base porphyrins, with D2h symmetry, typically show four Q-bands, while the insertion of a metal ion to form a metalloporphyrin increases the symmetry to D4h, resulting in fewer Q-bands (often two).
The nature of the central metal ion, its oxidation state, and the peripheral substituents on the porphyrin ring all modulate the energies of the frontier molecular orbitals, leading to shifts in the positions (λmax) and changes in the intensities (molar extinction coefficient, ε) of the Soret and Q-bands.[3]
Comparative Analysis of UV-Vis Absorption Spectra
The following table summarizes the UV-Vis absorption spectral data for a selection of metallotetraphenylporphyrins (MTPPs) and other relevant porphyrin derivatives. The data has been compiled from various sources and measured in different solvents, as indicated. This highlights the influence of both the central metal and the solvent environment on the electronic transitions.
| Metalloporphyrin | Solvent | Soret Band λmax (nm) | ε (x 105 M-1cm-1) | Q-Bands λmax (nm) | ε (x 104 M-1cm-1) | Reference |
| H2TPP | Dichloromethane (B109758) | 419 | 4.85 | 515, 549, 592, 648 | 1.9, 0.8, 0.5, 0.4 | |
| ZnTPP | Dichloromethane | 422 | 5.35 | 551, 591 | 2.1, 0.7 | |
| CuTPP | Dichloromethane | 416 | 5.50 | 540 | 2.3 | |
| NiTPP | Dichloromethane | 415 | 5.20 | 528 | 2.5 | |
| Co(II)TPP | Dichloromethane | 412 | 3.80 | 528 | 1.8 | |
| Fe(III)TPPCl | Dichloromethane | 418 | - | 510, 576, 650 | - | |
| Mg-P | Toluene | 402 | - | 536 | - | |
| Pd-P | Toluene | 393 | - | 503, 535 | - |
Note: TPP = Tetraphenylporphyrin, P = Porphyrin. Data for Fe(III)TPPCl is generally known and included for comparison, though a specific literature source with molar extinction coefficients was not identified in the search. The data for Mg-P and Pd-P are for the parent porphyrin ligand, not TPP.
Fluorescence Spectroscopy
Many metalloporphyrins, particularly those with closed-shell metal ions like Zn(II) and Mg(II), exhibit fluorescence. Fluorescence typically occurs from the first excited singlet state (S1) following excitation into either the Q-bands or the Soret band (with subsequent rapid internal conversion from S2 to S1). Some metalloporphyrins can also exhibit weak fluorescence from the S2 state. The fluorescence quantum yield (ΦF) and lifetime (τF) are sensitive to the central metal ion. Paramagnetic metals like Cu(II) and Ni(II) often quench fluorescence due to efficient intersystem crossing to the triplet state.
| Metalloporphyrin | Solvent | Excitation λ (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) | Reference |
| ZnTPP | Ethanol | 415 (Soret) | 605, 655 (S1→S0) | 0.033 | |
| ZnTPP | Ethanol | 415 (Soret) | 430 (S2→S0) | 1.84 x 10-3 | |
| H2TPP | Toluene | - | 650, 715 | 0.11 |
Experimental Protocols
Sample Preparation
-
Solvent Selection: Choose a high-purity spectroscopic grade solvent in which the metalloporphyrin is readily soluble and stable. Common solvents include dichloromethane (CH2Cl2), chloroform (B151607) (CHCl3), toluene, and N,N-dimethylformamide (DMF). The solvent should be transparent in the wavelength range of interest.
-
Stock Solution Preparation: Accurately weigh a small amount of the metalloporphyrin and dissolve it in a known volume of the chosen solvent to prepare a stock solution of a concentration in the range of 10-4 to 10-5 M.
-
Working Solution Preparation: Prepare working solutions for analysis by diluting the stock solution to the desired concentration. For UV-Vis absorption measurements, the concentration should be adjusted to yield an absorbance maximum of approximately 1 for the Soret band to ensure adherence to the Beer-Lambert law. For fluorescence measurements, more dilute solutions (10-6 to 10-7 M) are typically used to avoid inner filter effects and aggregation-induced quenching.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Baseline Correction: Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Sample Measurement: Record the absorption spectrum of the metalloporphyrin solution over a wavelength range that covers both the Soret and Q-band regions (e.g., 350-750 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for the Soret and Q-bands. Calculate the molar extinction coefficient (ε) for each band using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a high-intensity lamp (e.g., Xenon arc lamp) and a sensitive detector (e.g., photomultiplier tube).
-
Cuvette: Use a four-sided polished quartz cuvette.
-
Measurement Parameters:
-
Excitation Wavelength (λex): Set the excitation wavelength to a value within an absorption band of the metalloporphyrin (e.g., at the Soret band maximum for S1 emission, or a specific Q-band).
-
Emission Scan Range: Set the emission scan range to cover the expected fluorescence region, starting at a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.
-
Slit Widths: Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio while maintaining adequate spectral resolution.
-
-
Spectrum Recording: Record the fluorescence emission spectrum.
-
Quantum Yield Determination (Relative Method):
-
Measure the fluorescence spectra of the sample and a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, ΦF = 0.546) under identical experimental conditions (excitation wavelength, slit widths).
-
Measure the absorbance of the sample and the standard at the excitation wavelength.
-
Calculate the integrated fluorescence intensities of the sample and the standard.
-
The fluorescence quantum yield of the sample (ΦF,sample) can be calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of metalloporphyrin electronic spectra.
Conclusion
The electronic spectra of metalloporphyrins provide a rich source of information about their molecular structure and photophysical properties. The position and intensity of the Soret and Q-bands are highly sensitive to the nature of the central metal ion. This comparative guide, along with the detailed experimental protocols, serves as a valuable resource for researchers utilizing these versatile molecules. The systematic analysis of their electronic spectra is a critical step in the rational design of new porphyrin-based materials and therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of Mesoporphyrin Dimethyl Ester: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds like mesoporphyrin dimethyl ester is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Key Safety Measures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Chemical-impermeable gloves are mandatory.[3][4]
-
Body Protection: A lab coat or impervious clothing should be worn.[3]
-
Respiratory Protection: If dust formation is likely or ventilation is inadequate, use a full-face respirator.[3]
-
-
Ignition Sources: Keep away from heat, sparks, and open flames. This compound is a combustible solid.[3]
In the event of accidental exposure, follow these first-aid procedures immediately:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
-
After Skin Contact: Remove contaminated clothing immediately and wash the affected area with soap and plenty of water.[3]
-
After Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart.[1][3]
-
After Ingestion: Rinse the mouth with water. Do not induce vomiting.[3][4]
In all cases of significant exposure, seek immediate medical attention.[3][4]
Quantitative Safety and Disposal Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data related to the safe handling and disposal of this compound.
| Parameter | Value/Instruction |
| Physical Form | Solid |
| Storage Temperature | Store in a dry, cool, and well-ventilated place in a tightly closed container.[3] |
| Storage Class | 11 - Combustible Solids |
| Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3][4] |
| Water Solubility | Data not available, but generally porphyrins have low water solubility. Avoid discharge into drains.[3] |
| Disposal Consideration | Dispose of as hazardous chemical waste. Do not contaminate water, foodstuffs, feed, or seed.[4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be conducted in accordance with institutional and local regulations. The following protocol provides a general framework for its safe disposal.
1. Waste Identification and Segregation:
-
Clearly label all waste containers containing this compound with its full chemical name and any associated hazards.
-
Do not mix this compound waste with incompatible materials. While specific incompatibility data is limited, as a general rule, avoid mixing with strong oxidizing agents.
2. Waste Collection and Storage:
-
Collect solid this compound waste in a dedicated, properly labeled, and sealed container.
-
For solutions containing this compound, use a designated, leak-proof container. Common organic solvent waste is often collected in glass or high-density polyethylene (B3416737) (HDPE) containers.[5][6]
-
Store waste containers in a designated hazardous waste accumulation area that is secure and away from general laboratory traffic.
3. Spill and Contamination Management:
-
In case of a spill, evacuate non-essential personnel from the area.[3]
-
For small spills, carefully collect the solid material using appropriate tools (e.g., spark-proof tools) and place it into a suitable container for disposal.[3][4] Avoid generating dust.[3]
-
Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
Ensure adequate ventilation during cleanup.[3]
4. Final Disposal:
-
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[4]
-
Options for disposal by a licensed facility may include controlled incineration with flue gas scrubbing.[4]
-
Never dispose of this compound down the drain or in the regular trash.[1][4] Discharge into the environment must be avoided.[3][4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Mesoporphyrin Dimethyl Ester
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Mesoporphyrin dimethyl ester. Adherence to these procedures is critical for ensuring personnel safety and maintaining experimental integrity.
This compound, a porphyrin compound, is a photosensitizing agent requiring meticulous handling to prevent adverse health effects and chemical degradation. This guide outlines the necessary personal protective equipment (PPE), operational protocols, and disposal plans to manage this substance safely within a laboratory setting.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166/NIOSH standards) | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Double-gloving with nitrile gloves (minimum 8 mil thickness) | While specific permeation data for this compound is limited, nitrile gloves offer good resistance to a range of chemicals, including esters. Double-gloving provides an additional layer of protection. For prolonged contact, consider heavier-duty gloves such as butyl rubber or Viton™. |
| Body Protection | Fire/flame resistant and impervious laboratory coat | Protects skin from contact and prevents contamination of personal clothing.[1] |
| Respiratory Protection | NIOSH-approved half-mask or full-facepiece respirator with combination Organic Vapor (OV)/P100 (or N95 for non-oil aerosols) cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. The organic vapor cartridge is a precaution for any potential volatile organic compounds. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing exposure and preventing contamination. The following diagram outlines the key steps for handling this compound.
Experimental Protocols
Working with Photosensitive Compounds:
Due to its photosensitive nature, all work with this compound and its solutions should be conducted in a light-controlled environment.
-
Lighting: Work in a dimly lit room or use red or amber lighting to minimize activation of the compound.
-
Containers: Always store and handle the compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
Exposure Time: Minimize the time the compound is exposed to any light source.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect excess solid this compound and any contaminated consumables (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Collect solutions containing this compound in a sealed, labeled hazardous waste container. Do not dispose of down the drain. |
| Contaminated Glassware | Rinse glassware with an appropriate solvent (e.g., acetone, ethanol) in a fume hood. Collect the rinse as liquid hazardous waste. Then, wash the glassware with soap and water. |
| Final Disposal | All hazardous waste must be disposed of through a licensed hazardous waste management company. High-temperature incineration is the preferred method for the complete destruction of this organic compound. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
Spill Cleanup
For Solid Spills:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Contain: Gently cover the spill with a dry absorbent material, such as vermiculite (B1170534) or sand, to prevent the powder from becoming airborne.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials as hazardous waste.
For Liquid Spills:
-
Evacuate and Secure: Alert others and secure the area.
-
Don PPE: Wear appropriate PPE.
-
Absorb: Cover the spill with an inert absorbent material.
-
Collect: Scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area as described for solid spills.
Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops. Due to its photosensitizing nature, protect the exposed area from light for at least 24-48 hours. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
